EPZ011989 hydrochloride
Description
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Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N5O4.ClH/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRBDVKQGXCMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of EPZ011989 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EPZ011989 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, particularly B-cell lymphomas and certain solid tumors. EPZ011989 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of EZH2, leading to a reduction in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation and tumor growth. This guide provides a comprehensive overview of the mechanism of action of EPZ011989, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: EZH2 Inhibition
EPZ011989 is a highly potent inhibitor of both wild-type and mutant forms of EZH2.[1][2] Its primary mechanism involves competing with the cofactor S-adenosylmethionine (SAM) for binding to the SET domain of EZH2, thereby preventing the transfer of a methyl group to its histone substrate.[3] This inhibition is highly selective for EZH2 over other histone methyltransferases (HMTs), ensuring targeted epigenetic modulation.[1][2]
The PRC2 complex, which includes EZH2, SUZ12, and EED, is responsible for the trimethylation of H3K27. This epigenetic mark leads to chromatin compaction and the silencing of target genes, many of which are involved in cell cycle control and differentiation.[3][4] In several cancers, including non-Hodgkin lymphoma, gain-of-function mutations in EZH2 or overexpression of PRC2 components lead to aberrant gene silencing and oncogenesis.[4]
By inhibiting EZH2, EPZ011989 effectively reverses this hypermethylation state. This leads to a global decrease in H3K27me3 levels, resulting in the derepression of PRC2 target genes.[3] The reactivation of these silenced tumor suppressor genes can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[3]
Quantitative Data
The following tables summarize the key quantitative parameters defining the potency, selectivity, and cellular activity of EPZ011989.
Table 1: In Vitro Potency and Selectivity
| Parameter | Target | Value | Assay Type | Reference |
| Ki | EZH2 (Wild-Type & Mutant) | <3 nM | Biochemical Assay | [1][2][5] |
| IC50 | EZH2 | 6 nM | ELISA-based protein substrate methylation assay | |
| Selectivity | EZH1 | >15-fold vs EZH2 | Biochemical Assay | [1][2] |
| Selectivity | 20 Other HMTs | >3000-fold vs EZH2 | Biochemical Assay | [1][2] |
Table 2: Cellular and In Vivo Activity
| Parameter | Cell Line / Model | Value | Assay Type | Reference |
| IC50 (H3K27 methylation) | WSU-DLCL2 (Y641F mutant) | <100 nM | Cellular Assay | [1][4] |
| Lowest Cytotoxic Concentration (LCC) | WSU-DLCL2 | 208 nM | Cell Proliferation Assay | [5] |
| In Vivo Efficacy | Mouse Xenograft (Human B-cell Lymphoma) | Significant tumor growth inhibition | Animal Model | [4][6] |
| Recommended In Vivo Dose | Mouse | 250-500 mg/kg, twice daily (p.o.) | Animal Model |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by EPZ011989 and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of EZH2 inhibition by EPZ011989.
Caption: General experimental workflow for evaluating EPZ011989.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of EPZ011989.
EZH2 Inhibition Biochemical Assay (General Protocol)
This assay quantifies the ability of EPZ011989 to inhibit the methyltransferase activity of EZH2.
-
Reagents and Materials:
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Recombinant human PRC2 complex
-
S-adenosyl-L-[methyl-³H]-methionine
-
Histone H3 peptide substrate
-
This compound (various concentrations)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRC2 complex, and histone H3 substrate.
-
Add EPZ011989 at a range of concentrations to the reaction mixture and incubate for a predefined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.
-
Wash the filter plate to remove unincorporated radiolabel.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of EPZ011989 and determine the IC50 or Ki value.
-
Cellular H3K27me3 Western Blot Analysis
This protocol details the measurement of H3K27me3 levels in cells treated with EPZ011989.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., WSU-DLCL2) in appropriate media to ~70-80% confluency.
-
Treat cells with various concentrations of EPZ011989 or vehicle control (DMSO) for a specified duration (e.g., 48-96 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Precipitate the histones with trichloroacetic acid and wash with acetone.
-
Resuspend the histone pellet in water and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel (typically 15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
-
Cell Proliferation Assay
This assay measures the effect of EPZ011989 on the growth of cancer cell lines.
-
Cell Plating and Treatment:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of EPZ011989 for a period of 3 to 11 days.
-
-
Viability Measurement (e.g., using CellTiter-Glo®):
-
At the end of the treatment period, equilibrate the plates to room temperature.
-
Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 or LCC.
-
Mouse Xenograft Model for In Vivo Efficacy
This protocol outlines the general procedure for evaluating the anti-tumor activity of EPZ011989 in a mouse model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., SCID or NSG).
-
Subcutaneously implant human cancer cells (e.g., WSU-DLCL2) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration and Monitoring:
-
Randomize the mice into treatment and control groups.
-
Administer EPZ011989 orally (p.o.) at specified doses (e.g., 250 or 500 mg/kg) twice daily. The vehicle for administration is often a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween-80.
-
Administer a vehicle control to the control group.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of mice.
-
Excise the tumors and prepare them for Western blot analysis of H3K27me3 levels as described in Protocol 4.2.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of EZH2 with demonstrated anti-tumor activity in preclinical models of hematological malignancies. Its mechanism of action, centered on the reversal of oncogenic H3K27 hypermethylation, provides a clear rationale for its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of EZH2 in cancer and to develop novel epigenetic therapies.
References
An In-depth Technical Guide to the EZH2 Inhibitor EPZ011989: Discovery, Synthesis, and Mechanism of Action
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is a protein methyltransferase that serves as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] The PRC2 complex, which also includes essential components like SUZ12 and EED, mediates the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1][2] This epigenetic modification leads to chromatin compaction and the transcriptional silencing of target genes, many of which are tumor suppressors involved in controlling cell proliferation and differentiation.[1][2] Aberrant EZH2 activity, through overexpression or gain-of-function mutations, is a known driver in various cancers, including B-cell lymphomas and certain solid tumors, making it a prominent therapeutic target.[1][3]
EPZ011989 was developed as a potent, selective, and orally bioavailable small molecule inhibitor of EZH2.[1][4] Its discovery provided a critical tool for exploring the biological functions of EZH2 and for preclinical validation of EZH2 inhibition as a cancer therapy.[1][5] This document provides a comprehensive technical overview of EPZ011989, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.
Mechanism of Action: Inhibition of the PRC2 Complex
EPZ011989 functions by directly targeting the catalytic center of EZH2, preventing the methylation of H3K27.[1] This action equipotently affects both wild-type and mutant forms of the enzyme.[1][6] By inhibiting EZH2, EPZ011989 leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[1][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
EPZ011989 Hydrochloride: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the target validation for EPZ011989 hydrochloride, a potent and selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2). The information herein is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into the mechanism of action, experimental validation, and key quantitative data associated with this compound.
Core Target: EZH2, the Catalytic Subunit of PRC2
This compound targets EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] The PRC2 complex plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 27 (H3K27).[1][2] This methylation mark, particularly H3K27me3, is a hallmark of transcriptionally silent chromatin, leading to the repression of target gene expression.[2] In various cancers, the dysregulation of EZH2 activity, through mutations or overexpression, leads to aberrant gene silencing and promotes tumorigenesis, making it a compelling therapeutic target.[1][2]
Mechanism of Action: Inhibition of Histone Methylation
EPZ011989 is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[1] By binding to the catalytic site of EZH2, it prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This leads to a dose-dependent reduction in the levels of H3K27 methylation, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell proliferation.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for EPZ011989, demonstrating its potency, selectivity, and cellular activity.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target | Value | Assay Type |
| Ki | Wild-Type EZH2 | <3 nM[1][3][4][5][6] | Biochemical Assay[7] |
| Mutant EZH2 (Y641F/Y646) | <3 nM[1][5] | Biochemical Assay[7] | |
| IC50 | EZH2 | 6 nM[7] | ELISA-based protein substrate methylation assay[7] |
| Cellular H3K27 Methylation (WSU-DLCL2 cells) | 94 nM[1] | ELISA[1] |
Table 2: Selectivity Profile
| Target | Selectivity Fold (over EZH2) |
| EZH1 | >15-fold[1][3][4][7] |
| Other Histone Methyltransferases (20 tested) | >3000-fold[1][3][4][7] |
Table 3: Cellular and In Vivo Activity
| Parameter | Cell Line / Model | Value |
| Lowest Cytotoxic Concentration (LCC) | WSU-DLCL2 | 208 nM[1] |
| Tumor Growth Inhibition | Mouse Xenograft (Human B cell lymphoma) | Significant[1][3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of EZH2 and a general workflow for the target validation of an EZH2 inhibitor like EPZ011989.
Caption: The EZH2 signaling pathway, illustrating its role within the PRC2 complex and its inhibition by EPZ011989.
Caption: A generalized workflow for the target validation of an EZH2 inhibitor, from in vitro to in vivo studies.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of EPZ011989 are provided below.
EZH2 Biochemical Enzymatic Assay (Determination of Ki)
This protocol is a generalized procedure for determining the inhibitory constant (Ki) of a compound against EZH2 using a radiometric assay.
Materials:
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Recombinant human PRC2 complex (EZH2/EED/SUZ12)
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S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Histone H3 peptide (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
This compound, serially diluted
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 peptide, and the PRC2 enzyme complex.
-
Add serial dilutions of EPZ011989 or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histone peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Cellular H3K27me3 Quantification by Western Blot
This protocol describes the detection and relative quantification of H3K27 trimethylation in cells treated with EPZ011989.
Materials:
-
WSU-DLCL2 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-total Histone H3
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Seed WSU-DLCL2 cells and treat with various concentrations of EPZ011989 for a specified duration (e.g., 72 hours).
-
Harvest cells and lyse them using cell lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify band intensities to determine the relative levels of H3K27me3.
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of EPZ011989 on a cancer cell line.
Materials:
-
WSU-DLCL2 cells
-
Complete growth medium
-
This compound, serially diluted
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed WSU-DLCL2 cells in a 96-well plate at a predetermined density.
-
Allow cells to attach and resume growth overnight.
-
Treat the cells with a serial dilution of EPZ011989 or vehicle control.
-
Incubate the plate for an extended period (e.g., 11 days), refreshing the medium with the compound as necessary.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or LCC value.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a framework for assessing the occupancy of H3K27me3 at specific gene promoters in response to EPZ011989 treatment.
Materials:
-
Cells treated with EPZ011989 or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
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Anti-H3K27me3 antibody and control IgG
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Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for target gene promoters (for qPCR)
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an anti-H3K27me3 antibody or a control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of proteinase K.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific gene promoters in the immunoprecipitated DNA using quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq).
References
- 1. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 2. chayon.co.kr [chayon.co.kr]
- 3. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 4. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EpiQuik Circulating Trimethyl Histone H3K27 ELISA Kit (Colorimetric) | EpigenTek [epigentek.com]
- 6. epigenome-noe.net [epigenome-noe.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
An In-depth Technical Guide to EPZ011989 Hydrochloride: A Potent and Selective EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ011989 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2][3][4] As a critical component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a central role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including B-cell lymphomas and malignant rhabdoid tumors, making it a compelling therapeutic target.[2][5] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical characterization of EPZ011989, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.
Core Function and Mechanism of Action
EPZ011989 functions as a highly potent inhibitor of both wild-type and mutant forms of EZH2.[1][4][6] Its mechanism of action is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of a methyl group to its histone H3 substrate at lysine 27.[1] This inhibition leads to a global reduction in H3K27 trimethylation (H3K27me3), a key repressive epigenetic mark. The reduction of H3K27me3 levels results in the derepression of PRC2 target genes, which can include tumor suppressor genes, ultimately leading to anti-proliferative effects in cancer cells dependent on EZH2 activity.[1]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data for EPZ011989, demonstrating its potency, selectivity, and cellular activity.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target | Value | Assay Type |
| Ki | Wild-Type EZH2 | <3 nM | Biochemical Assay |
| Ki | Y646 Mutant EZH2 | <3 nM | Biochemical Assay |
| IC50 | EZH2 | 6 nM | ELISA-based protein substrate methylation |
| IC50 | Cellular H3K27me3 Reduction | 94 ± 48 nM | ELISA (WSU-DLCL2 cells) |
| LCC | WSU-DLCL2 Cell Proliferation | 208 ± 75 nM | 11-day proliferation assay |
LCC: Lowest Cytotoxic Concentration
Table 2: Selectivity Profile
| Comparison | Selectivity Fold |
| EZH2 vs. EZH1 | >15-fold |
| EZH2 vs. 20 other HMTs | >3000-fold |
HMTs: Histone Methyltransferases
Table 3: In Vivo Antitumor Activity
| Animal Model | Cell Line | Dosing | Outcome |
| Mouse Xenograft | Human B-cell Lymphoma | 250 and 500 mg/kg, p.o. | Significant tumor growth inhibition |
| Mouse Xenograft | Malignant Rhabdoid Tumors | 250 mg/kg, p.o., BID | Significantly prolonged time to event |
p.o.: per os (by mouth); BID: bis in die (twice a day)
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize EPZ011989.
EZH2 Biochemical Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of EPZ011989 against EZH2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12) is used as the enzyme source. Biotinylated histone H3 peptide (residues 21-44) serves as the substrate. S-adenosyl-L-[3H]-methionine is used as the methyl donor.
-
Reaction Mixture: The reaction is performed in a buffer containing Tris-HCl, DTT, and MgCl2.
-
Inhibition Assay: A fixed concentration of the PRC2 complex and histone H3 peptide are incubated with varying concentrations of this compound.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of S-adenosyl-L-[3H]-methionine and incubated at room temperature. The reaction is stopped by the addition of trichloroacetic acid.
-
Detection: The biotinylated peptide is captured on a streptavidin-coated filter plate. The amount of incorporated [3H] is quantified using a scintillation counter.
-
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.
Cellular H3K27me3 Reduction Assay
Objective: To measure the ability of EPZ011989 to inhibit H3K27 methylation in a cellular context.
Methodology:
-
Cell Culture: WSU-DLCL2, a human B-cell lymphoma cell line with a Y641F EZH2 mutation, is cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 96 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction method.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of H3K27me3.
-
Wells of a microplate are coated with a capture antibody specific for total histone H3.
-
The extracted histones are added to the wells.
-
A detection antibody specific for H3K27me3, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added to produce a colorimetric signal, which is measured using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of EPZ011989 that causes a 50% reduction in H3K27me3 levels, is determined.
Cell Proliferation Assay
Objective: To assess the effect of EPZ011989 on the proliferation of cancer cells.
Methodology:
-
Cell Plating: WSU-DLCL2 cells are seeded in 96-well plates at a low density.
-
Compound Incubation: Cells are incubated with increasing concentrations of this compound over a long period (e.g., 11 days), with the medium and compound being replenished every 3-4 days.
-
Viability Measurement: The number of viable cells is determined at various time points using a method such as the Guava ViaCount assay, which uses a fluorescent dye to differentiate between viable and non-viable cells.
-
Data Analysis: The lowest cytotoxic concentration (LCC), the lowest concentration that inhibits cell proliferation, is determined.
Mouse Xenograft Model for In Vivo Efficacy
Objective: To evaluate the antitumor activity of EPZ011989 in a living organism.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) mice are used as the host for the xenograft.
-
Tumor Implantation: Human B-cell lymphoma cells (e.g., KARPAS-422) are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.1% Tween-80) and administered orally (p.o.) at specified doses (e.g., 250 and 500 mg/kg) and schedules (e.g., twice daily for 21 days). The control group receives the vehicle only.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Mandatory Visualizations
Experimental Workflow for In Vitro Characterization
Experimental Workflow for In Vivo Evaluation
Resistance Mechanisms and Safety Profile
Mechanisms of Resistance
Preclinical studies have suggested that resistance to EZH2 inhibitors, including compounds like EPZ011989, can emerge. One identified mechanism is the induction of autophagy, which may act as a pro-survival pathway in residual tumor cells.
Safety and Tolerability
In preclinical in vivo studies using mouse models, EPZ011989 was generally well-tolerated at efficacious doses.[7] Some studies reported manageable weight loss at higher doses, which was recoverable upon cessation of treatment.[8] A dedicated, comprehensive safety and toxicology profile is not publicly available as the compound is primarily a preclinical tool.
Formulation and Administration
EPZ011989 has been formulated for oral administration in preclinical studies. The free base has been administered in an HCl-acidified vehicle.[1] Further optimization led to the development of a d-tartrate salt form, which demonstrated improved properties for in vivo use, such as sustained oral exposure.[1] For in vivo experiments, EPZ011989 is typically suspended in a vehicle such as 0.5% methylcellulose with 0.1% Tween-80.[1]
Conclusion
This compound is a valuable research tool for investigating the biological roles of EZH2 and the therapeutic potential of its inhibition. Its high potency, selectivity, and oral bioavailability, coupled with demonstrated in vivo antitumor activity, make it a cornerstone for preclinical studies in EZH2-dependent malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of epigenetics and cancer drug development. Further investigation into resistance mechanisms and the development of combination therapies will be crucial for the clinical translation of EZH2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
EPZ011989 Hydrochloride: A Technical Guide to its Binding Affinity and Ki Value
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ011989 is a potent and selective, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[3][4] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the binding affinity and Ki value of EPZ011989 hydrochloride, including detailed experimental protocols and the relevant biological pathways.
Quantitative Data Summary
The binding affinity and inhibitory activity of EPZ011989 have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: Biochemical Activity of EPZ011989
| Parameter | Target | Value | Assay Type |
| Ki | Wild-type EZH2 | <3 nM | Biochemical Assay |
| Ki | Mutant EZH2 (Y646F) | <3 nM | Biochemical Assay |
| Selectivity | EZH1 vs EZH2 | >15-fold | Biochemical Assay |
| Selectivity | Other HMTs vs EZH2 | >3000-fold | Biochemical Assay |
Table 2: Cellular Activity of EPZ011989
| Parameter | Cell Line | Value | Assay Type |
| IC50 (H3K27me3 reduction) | WSU-DLCL2 | 94 nM | ELISA |
| IC50 (antiproliferative) | WSU-DLCL2 | 385 nM | Proliferation Assay |
Signaling Pathway
EZH2 functions as the catalytic core of the PRC2 complex, which also includes the core components EED and SUZ12. This complex is responsible for the trimethylation of H3K27, a key epigenetic mark associated with gene silencing.
Experimental Protocols
The determination of the Ki value for EZH2 inhibitors like EPZ011989 typically involves a radiometric filter binding assay. This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Radiometric EZH2 Filter Binding Assay for Ki Determination
1. Materials and Reagents:
-
Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, AEBP2, and RbAp48).
-
Substrate: Biotinylated Histone H3 (1-25) peptide.
-
Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Inhibitor: this compound, serially diluted in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 0.01% Tween-20.
-
Stop Solution: 5 M Guanidine Hydrochloride.
-
Filter Plate: 96-well phosphocellulose filter plate.
-
Wash Buffer: 75 mM phosphoric acid.
-
Scintillation Fluid: Microscint-20.
-
Plate Reader: Scintillation counter.
2. Experimental Workflow:
3. Detailed Procedure:
-
Compound Preparation: Perform a serial dilution of this compound in DMSO, followed by a dilution in assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted EPZ011989 or DMSO (for control wells).
-
Enzyme Addition: Add 10 µL of the PRC2 enzyme solution (final concentration ~1 nM) to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a substrate mix containing the H3 peptide (final concentration ~0.5 µM) and [³H]-SAM (final concentration ~0.5 µM).
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 25 µL of the stop solution.
-
Filtration: Transfer the reaction mixture to a phosphocellulose filter plate. The biotinylated H3 peptide will bind to the filter, while unincorporated [³H]-SAM will pass through.
-
Washing: Wash the filter plate three times with the wash buffer to remove any remaining unbound radiolabel.
-
Scintillation Counting: Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
4. Data Analysis and Ki Determination:
-
Calculate the percentage of inhibition for each concentration of EPZ011989 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the substrate (H3 peptide).
-
Km is the Michaelis-Menten constant for the substrate.
-
Conclusion
This compound is a highly potent inhibitor of EZH2 with a Ki value of less than 3 nM for both wild-type and mutant forms of the enzyme. Its high selectivity and cellular activity make it a valuable tool for studying the biological roles of EZH2 and a promising candidate for the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the accurate determination of its binding affinity and inhibitory constant.
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. EZH2-Mediated H3K27 Trimethylation in the Liver of Mice Is an Early Epigenetic Event Induced by High-Fat Diet Exposure [mdpi.com]
- 4. EZH2-mediated H3K27 trimethylation mediates neurodegeneration in ataxia-telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of EPZ011989 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ011989 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, particularly B-cell lymphomas. This technical guide provides a comprehensive overview of the pharmacological properties of EPZ011989, detailing its mechanism of action, target selectivity, preclinical efficacy in both in vitro and in vivo models, and pharmacokinetic profile. Detailed experimental protocols and structured data tables are provided to facilitate further research and development.
Mechanism of Action
EPZ011989 exerts its therapeutic effect by directly inhibiting the enzymatic activity of EZH2. As the catalytic component of the PRC2 complex, EZH2 is responsible for the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3. This trimethylation of H3K27 (H3K27me3) is a key epigenetic mark associated with transcriptional repression of target genes. In several cancers, hyperactivity of EZH2, often due to activating mutations, leads to aberrant gene silencing, including the suppression of tumor suppressor genes, thereby promoting uncontrolled cell proliferation.
EPZ011989 is a SAM-competitive inhibitor, meaning it binds to the SAM-binding pocket of EZH2, preventing the natural cofactor from associating with the enzyme and thus blocking the methyltransferase activity. This inhibition is effective against both wild-type and mutant forms of EZH2.[1] By blocking H3K27 methylation, EPZ011989 leads to the reactivation of silenced tumor suppressor genes, ultimately resulting in reduced cell proliferation and tumor growth inhibition.
Target Selectivity and Potency
EPZ011989 is a highly selective inhibitor of EZH2. It demonstrates potent inhibition of both wild-type and mutant EZH2 with a Ki value of less than 3 nM.[1] The compound exhibits significant selectivity for EZH2 over the closely related histone methyltransferase EZH1, with a greater than 15-fold difference in inhibitory activity.[1] Furthermore, when tested against a panel of 20 other histone methyltransferases, EPZ011989 displayed a selectivity of over 3000-fold, highlighting its specificity for EZH2.[1]
| Target | Inhibition Constant (Ki) | Selectivity vs. EZH2 |
| EZH2 (Wild-Type & Mutant) | < 3 nM | - |
| EZH1 | 103 nM | > 15-fold |
| Other HMTs (20 tested) | > 9 µM | > 3000-fold |
| Table 1: In vitro potency and selectivity of EPZ011989. |
In Vitro Efficacy
The inhibitory activity of EPZ011989 on EZH2 translates to potent cellular effects. In the EZH2-mutant human diffuse large B-cell lymphoma (DLBCL) cell line, WSU-DLCL2, EPZ011989 effectively reduces cellular levels of H3K27me3 with an IC50 value of 94 nM.[2] This reduction in the repressive histone mark leads to a significant inhibition of cell proliferation in a time- and concentration-dependent manner.
| Cell Line | EZH2 Status | Parameter | Value |
| WSU-DLCL2 | Y641F Mutant | H3K27me3 Inhibition (IC50) | 94 nM |
| WSU-DLCL2 | Y641F Mutant | Cell Proliferation (LCC) | 208 nM |
| Table 2: In vitro cellular activity of EPZ011989. |
In Vivo Efficacy and Pharmacodynamics
EPZ011989 demonstrates robust anti-tumor activity in preclinical xenograft models. Oral administration of EPZ011989 resulted in significant tumor growth inhibition in a mouse xenograft model using the human DLBCL cell line KARPAS-422, which harbors an EZH2 mutation.[3]
Pharmacodynamic studies in these models have shown a clear correlation between drug exposure and the inhibition of H3K27 methylation in tumor tissues. Sustained inhibition of the H3K27me3 mark is associated with the observed anti-tumor efficacy.
| Xenograft Model | Dosing Regimen | Outcome |
| KARPAS-422 (DLBCL) | 250 and 500 mg/kg, BID, p.o. | Significant tumor growth inhibition |
| Table 3: In vivo anti-tumor activity of EPZ011989. |
Pharmacokinetics
EPZ011989 exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability.[3] Studies in mice and rats have demonstrated that oral administration of EPZ011989 achieves plasma concentrations sufficient to engage the EZH2 target and elicit a pharmacodynamic response. The d-tartrate salt form of EPZ011989 has been shown to provide sustained oral exposure.[3]
| Species | Dose (d-tartrate salt) | Key PK Parameters |
| Rat | 30, 100, 300 mg/kg, p.o. | Sustained oral exposure |
| Table 4: Pharmacokinetic profile of EPZ011989 d-tartrate salt. |
Experimental Protocols
Histone Methyltransferase (HMT) Activity Assay
This biochemical assay is designed to measure the enzymatic activity of EZH2 and its inhibition by EPZ011989.
-
Reagents:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Biotinylated histone H3 (1-25) peptide substrate
-
Streptavidin-coated FlashPlate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF
-
Stop Solution: 500 µM unlabeled SAM
-
-
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the PRC2 complex, biotinylated H3 peptide, and the diluted EPZ011989 or vehicle control (DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to a streptavidin-coated FlashPlate and incubate for 1 hour to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (Guava ViaCount)
This assay determines the effect of EPZ011989 on the proliferation of cancer cell lines.
-
Cell Line: WSU-DLCL2 (EZH2 Y641F mutant)
-
Reagents:
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Guava ViaCount Reagent
-
-
Procedure:
-
Maintain WSU-DLCL2 cells in suspension culture in complete growth medium.
-
Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.
-
Prepare a serial dilution of EPZ011989 in the culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for up to 11 days.
-
At specified time points (e.g., day 4, 7, and 11), resuspend the cells in each well.
-
Mix a small aliquot of the cell suspension with the Guava ViaCount Reagent according to the manufacturer's instructions.
-
Acquire and analyze the samples on a Guava EasyCyte flow cytometer to determine the number of viable cells.
-
Plot the viable cell number against the concentration of EPZ011989 to determine the lowest cytotoxic concentration (LCC).
-
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of EPZ011989 in a mouse xenograft model.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice
-
Cell Line: KARPAS-422 (EZH2 mutant)
-
Dosing Formulation:
-
For the free base: Homogenous suspension in 0.5% (w/v) methylcellulose (B11928114) and 0.1% Tween-80, acidified with 1 molar equivalent of HCl.
-
For the d-tartrate salt: Homogenous suspension in 0.5% methylcellulose and 0.1% Tween-80.
-
-
Procedure:
-
Harvest KARPAS-422 cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject approximately 1 x 10⁷ cells into the flank of each SCID mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer EPZ011989 or vehicle control orally (p.o.) via gavage at the desired dose and schedule (e.g., 250 mg/kg, twice daily for 21 days).
-
Measure tumor volume (e.g., using calipers) and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., H3K27me3 levels).
-
Analyze the tumor growth data to assess the anti-tumor efficacy of EPZ011989.
-
Conclusion
This compound is a potent and selective inhibitor of EZH2 with demonstrated preclinical activity in models of EZH2-driven cancers. Its favorable pharmacological profile, including oral bioavailability and robust in vivo efficacy, makes it a valuable tool for further investigation into the therapeutic potential of EZH2 inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and oncology.
References
EPZ011989: A Technical Profile on Selectivity Against EZH1 and Other Histone Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the selectivity profile of EPZ011989, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). Understanding the precise selectivity of such a compound is critical for interpreting experimental results and for the development of targeted epigenetic therapies. This guide summarizes key quantitative data, details the experimental protocols used for its determination, and visualizes the associated biological and experimental workflows.
Core Selectivity Profile: Quantitative Data
EPZ011989 was designed to be a highly potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its inhibitory activity has been rigorously tested against its primary target, its close homolog EZH1, and a broad panel of other histone methyltransferases (HMTs) to establish a comprehensive selectivity profile.
EPZ011989 equipotently inhibits both wild-type and mutant forms of EZH2 with an inhibition constant (Kᵢ) of less than 3 nM.[1][2][3][4] The compound demonstrates significant selectivity for EZH2 over the closely related EZH1, with a greater than 15-fold difference in inhibitory activity.[1][2][3][5] Furthermore, when profiled against a wider panel of epigenetic modifiers, EPZ011989 shows a remarkable degree of specificity, with over 3000-fold selectivity against the 20 other histone methyltransferases tested.[1][2][3][5]
Table 1: Biochemical Inhibitory Potency and Selectivity of EPZ011989
| Target Enzyme | Enzyme Subtype | Potency (Kᵢ) | Selectivity vs. EZH2 (fold) |
| EZH2 | Wild-Type | <3 nM | - |
| EZH2 | Y646 Mutant | <3 nM | - |
| EZH1 | - | >45 nM (estimated) | >15-fold |
| Other HMTs | Panel of 20 HMTs* | >9000 nM (estimated) | >3000-fold |
*The panel of 20 other histone methyltransferases included, but was not limited to: CARM1, DOT1L, EHMT1, EHMT2, PRMT1, PRMT3, PRMT5, PRMT6, PRMT8, SETD2, SETD7, SUV39H1, SMYD2, SMYD3, WHSC1, and WHSC1L1.[5]
In a cellular context, EPZ011989 effectively reduces the methylation of Histone H3 on Lysine 27 (H3K27), the direct product of EZH2 activity. In the WSU-DLCL2 human lymphoma cell line, which bears an activating EZH2 mutation, EPZ011989 inhibited H3K27 trimethylation with an IC₅₀ of 94 nM.[1][4]
Experimental Protocols
The determination of the selectivity profile of EPZ011989 involves robust biochemical assays designed to measure the enzymatic activity of histone methyltransferases. The primary methods employed are radiometric assays and enzyme-linked immunosorbent assays (ELISA), with mass spectrometry-based methods also being a viable, universal alternative.
Radiometric Histone Methyltransferase (HMT) Assay (Filter-Binding)
This method is considered a gold standard for its high sensitivity and direct measurement of methyl group transfer. It quantifies the incorporation of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) onto a histone substrate.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified HMT enzyme (e.g., PRC2-EZH2 complex), a histone substrate (e.g., purified H3, oligonucleosomes, or a specific peptide), and assay buffer.
-
Inhibitor Addition: A dilution series of EPZ011989 (or other test compounds) in DMSO is added to the wells. Control wells receive DMSO vehicle only.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for enzymatic methylation.
-
Quenching and Capture: The reaction is stopped by the addition of a quenching buffer. The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose or glass fiber) which binds the positively charged histone substrates but not the unreacted [³H]-SAM.
-
Washing: The filter is washed multiple times to remove any unbound [³H]-SAM.[6]
-
Detection: The filter is dried, and a scintillation cocktail is added. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The radioactive counts are proportional to enzyme activity. The percentage of inhibition at each compound concentration is calculated relative to the DMSO control, and the IC₅₀ value is determined by fitting the data to a dose-response curve. Kᵢ values are then calculated from the IC₅₀ using the Cheng-Prusoff equation.
ELISA-Based HMT Assay
This immunoassay-based method uses an antibody specific to the methylated histone mark to quantify enzyme activity.
Methodology:
-
Substrate Coating: A microplate is coated with the histone substrate (e.g., a peptide corresponding to the N-terminus of Histone H3).
-
Enzymatic Reaction: The HMT enzyme, the test compound (EPZ011989), and the non-radiolabeled SAM cofactor are added to the wells. The plate is incubated to allow the methylation reaction to proceed.
-
Washing: The wells are washed to remove the enzyme and other reaction components, leaving the immobilized, methylated substrate.
-
Primary Antibody Incubation: A primary antibody that specifically recognizes the methylated epitope (e.g., anti-H3K27me3) is added to each well and incubated.
-
Washing: Unbound primary antibody is removed by washing.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added. This antibody binds to the primary antibody.
-
Washing: Unbound secondary antibody is removed by washing.
-
Detection: A colorimetric or chemiluminescent substrate for the conjugated enzyme (e.g., TMB for HRP) is added. The resulting signal is proportional to the amount of methylated substrate.
-
Data Analysis: The signal intensity is measured using a plate reader. IC₅₀ and Kᵢ values are calculated as described for the radiometric assay.
Visualizations: Pathways and Workflows
To better illustrate the context and processes described, the following diagrams were generated using the Graphviz DOT language.
Caption: PRC2-mediated histone methylation signaling pathway.
References
- 1. A liquid chromatography/mass spectrometry-based generic detection method for biochemical assay and hit discovery of histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. reactionbiology.com [reactionbiology.com]
Unveiling the PRC2 Complex: A Technical Guide to EPZ011989 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of EPZ011989 hydrochloride as a potent and selective inhibitor for studying the biology of the Polycomb Repressive Complex 2 (PRC2). We delve into its mechanism of action, provide key quantitative data, and present detailed experimental protocols to facilitate its use in preclinical research.
Introduction to the PRC2 Complex and EPZ011989
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator that plays a pivotal role in cellular differentiation, development, and oncogenesis.[1][2] Its primary function is to catalyze the mono-, di-, and trimethylation of lysine (B10760008) 27 on histone H3 (H3K27), a mark associated with transcriptional gene silencing.[3] The core components of the PRC2 complex include EZH2 (Enhancer of Zeste Homolog 2), SUZ12, and EED.[1] EZH2 is the catalytic subunit responsible for the methyltransferase activity.[3] Dysregulation of PRC2 activity, often through mutations or overexpression of EZH2, is implicated in various cancers, making it a compelling target for therapeutic intervention.[2]
EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of EZH2.[4] It demonstrates robust activity against both wild-type and mutant forms of EZH2, making it an invaluable tool for investigating the biological consequences of PRC2 inhibition in diverse cellular contexts.[4][5]
Mechanism of Action
EPZ011989 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of EZH2, the catalytic subunit of the PRC2 complex. By occupying this site, it prevents the transfer of a methyl group from SAM to the histone H3 lysine 27 residue. This leads to a global reduction in H3K27 methylation levels, thereby reactivating the expression of PRC2-target genes that are aberrantly silenced in cancer and other diseases.
Quantitative Data
The following tables summarize the key in vitro and in vivo activity parameters of EPZ011989.
Table 1: In Vitro Activity of EPZ011989
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki (EZH2 wild-type) | <3 nM | Cell-free biochemical assay | [4][6] |
| Ki (EZH2 mutant) | <3 nM | Cell-free biochemical assay | [4][5] |
| IC50 (H3K27 methylation) | 94 nM | WSU-DLCL2 cells (EZH2 Y641F mutant) | [6] |
| IC50 (Cell Proliferation) | 208 nM (LCC) | WSU-DLCL2 cells (11-day assay) | [6] |
| Selectivity over EZH1 | >15-fold | Cell-free biochemical assay | [3][4] |
| Selectivity over other HMTs | >3000-fold | Panel of 20 other histone methyltransferases | [3][4] |
LCC: Lowest Cytotoxic Concentration
Table 2: In Vivo Activity of EPZ011989
| Animal Model | Cell Line | Dosing | Outcome | Reference |
| Mouse Xenograft | KARPAS-422 (human B cell lymphoma) | 250 and 500 mg/kg, oral, BID for 21 days | Significant tumor growth inhibition | [4] |
| Mouse Xenograft | WSU-DLCL2 (human B cell lymphoma) | Not specified | Robust methyl mark inhibition and antitumor activity | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of EPZ011989.
In Vitro EZH2 Inhibition Assay (Biochemical)
This protocol describes a general procedure for determining the inhibitory activity of EPZ011989 on the enzymatic activity of the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the PRC2 complex, histone H3 peptide, and the diluted EPZ011989 or vehicle control (DMSO).
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled histone peptide.
-
Wash the filter plate multiple times with TCA to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of EPZ011989 and determine the IC50 value.
Cellular H3K27 Methylation Assay (Western Blot)
This protocol details the assessment of EPZ011989's effect on H3K27 methylation levels within cells.
Materials:
-
WSU-DLCL2 cells (or other relevant cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed WSU-DLCL2 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 72-96 hours.
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K27me3.
Cell Proliferation Assay
This protocol outlines a method to determine the effect of EPZ011989 on the proliferation of cancer cells.
Materials:
-
WSU-DLCL2 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Procedure:
-
Seed WSU-DLCL2 cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 11 days, changing the medium with freshly added compound every 3-4 days.
-
On the day of measurement, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.
In Vivo Mouse Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of EPZ011989 in a mouse model.
Materials:
-
KARPAS-422 cells
-
Female SCID or nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween-80 in water)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant KARPAS-422 cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer EPZ011989 or vehicle to the mice orally, twice daily (BID), at the desired dose (e.g., 250 or 500 mg/kg).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for the specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Conclusion
This compound is a powerful and selective chemical probe for elucidating the biological functions of the PRC2 complex. Its robust in vitro and in vivo activity, coupled with its oral bioavailability, makes it an excellent tool for preclinical studies in cancer and other diseases where PRC2 is implicated. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers to effectively utilize EPZ011989 in their investigations of PRC2 biology and its therapeutic potential.
References
EPZ011989: A Potent EZH2 Inhibitor and its Impact on H3K27 Trimethylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][4][5] EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of EZH2.[3][6][7] This technical guide provides a comprehensive overview of EPZ011989, focusing on its mechanism of action, its profound effects on H3K27 trimethylation, and detailed experimental protocols for its characterization.
Introduction to EPZ011989
EPZ011989 is a pyridone-benzamide scaffold-based compound designed to inhibit the methyltransferase activity of both wild-type and mutant forms of EZH2.[3] Its development has provided the scientific community with a valuable tool to investigate the biological roles of EZH2 in both normal physiology and disease states, particularly in oncology.[3][7] The inhibition of EZH2 by EPZ011989 leads to a global reduction in H3K27me3 levels, subsequently reactivating the expression of silenced tumor suppressor genes and impeding cancer cell proliferation.
Mechanism of Action
EPZ011989 functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, which is the methyl donor for the histone methyltransferase reaction catalyzed by EZH2. By binding to the SAM-binding pocket of EZH2, EPZ011989 effectively blocks the transfer of a methyl group to H3K27, thereby preventing its trimethylation. This targeted inhibition leads to a decrease in the overall levels of H3K27me3, a key repressive epigenetic mark.[8]
Quantitative Data Summary
The potency and selectivity of EPZ011989 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of EPZ011989
| Parameter | Value | Assay Type | Target | Reference |
| Ki | <3 nM | Biochemical Inhibition Assay | Wild-Type & Mutant EZH2 | [3][6][9] |
| IC50 | 6 nM | ELISA-based Protein Substrate Methylation Assay | EZH2 | [10] |
Table 2: Cellular Activity of EPZ011989
| Parameter | Value | Cell Line | Assay Type | Reference |
| H3K27me3 IC50 | 94 ± 48 nM | WSU-DLCL2 (Y641F mutant) | ELISA | [3][6] |
| Lowest Cytotoxic Concentration (LCC) | 208 ± 75 nM | WSU-DLCL2 | Cell Proliferation Assay (11 days) | [3] |
| H3K27me3 Inhibition | 0.625 µM | Kasumi-1, MOLM-13, MV4-11 (Wild-Type EZH2 AML) | Cellular Assay (4 days) | [9] |
Table 3: Selectivity Profile of EPZ011989
| Target | Selectivity Fold vs. EZH2 | Reference |
| EZH1 | >15-fold | [3][9] |
| 20 Other Histone Methyltransferases | >3000-fold | [3][9] |
Experimental Protocols
Biochemical EZH2 Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of EPZ011989 against EZH2.
Methodology:
-
Recombinant PRC2 complex (containing EZH2, EED, and SUZ12) is used as the enzyme source.
-
Biotinylated histone H3 peptide (residues 21-44) serves as the substrate.
-
S-[3H]-adenosyl-L-methionine is used as the methyl donor.
-
The assay is performed in a reaction buffer containing Tris-HCl, DTT, and MgCl2.
-
EPZ011989 is serially diluted and pre-incubated with the PRC2 complex.
-
The reaction is initiated by the addition of the histone H3 peptide and [3H]-SAM.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate.
-
The incorporation of the radiolabeled methyl group is quantified using a scintillation counter.
-
Ki values are calculated from the IC50 values determined from dose-response curves using the Cheng-Prusoff equation.
Cellular H3K27me3 Inhibition Assay
Objective: To measure the effect of EPZ011989 on cellular H3K27 trimethylation levels.
Methodology:
-
Cancer cells (e.g., WSU-DLCL2) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of EPZ011989 or vehicle control.
-
Following a specific treatment duration (e.g., 96 hours), cells are harvested.
-
Histones are extracted from the cell lysates.
-
An enzyme-linked immunosorbent assay (ELISA) is performed using specific antibodies to detect H3K27me3 and total histone H3.
-
The ratio of H3K27me3 to total H3 is calculated for each treatment condition.
-
IC50 values are determined by plotting the percentage of H3K27me3 inhibition against the log concentration of EPZ011989.[3]
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of EPZ011989.
Methodology:
-
Cells (e.g., WSU-DLCL2) are plated in 96-well plates at a low density.
-
Cells are treated with various concentrations of EPZ011989.
-
The number of viable cells is determined at multiple time points over a prolonged period (e.g., 11 days) using a viability assay such as the Guava Viacount assay.[9]
-
The lowest cytotoxic concentration (LCC) is determined from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of EPZ011989 in a tumor model.
Methodology:
-
Human cancer cells (e.g., KARPAS-422) are subcutaneously implanted into immunodeficient mice (e.g., SCID mice).[7]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
EPZ011989 is administered orally at various doses (e.g., 250 and 500 mg/kg, twice daily).[9]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for H3K27me3).[11]
-
Tumor growth inhibition is calculated to determine the anti-tumor activity of EPZ011989.[3][7]
Conclusion
EPZ011989 is a highly potent and selective inhibitor of EZH2 that effectively reduces H3K27 trimethylation in both in vitro and in vivo models. Its robust anti-proliferative activity in various cancer cell lines, particularly those with EZH2 mutations, underscores the therapeutic potential of targeting this epigenetic regulator. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in the field of epigenetics and oncology drug development, facilitating further investigation into the role of EZH2 in cancer and the development of novel therapeutic strategies.
References
- 1. Coordinated activities of wild-type plus mutant EZH2 drive tumor-associated hypertrimethylation of lysine 27 on histone H3 (H3K27) in human B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2-Mediated H3K27 Trimethylation in the Liver of Mice Is an Early Epigenetic Event Induced by High-Fat Diet Exposure [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of H3K27me3 methylation in cancer development_Latest Articles_国际期刊_医学部科学研究 [med.szu.edu.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epigenie.com [epigenie.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
EPZ011989: A Technical Guide to a Potent and Selective EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with gene silencing.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas.[1][3] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of EPZ011989, serving as a technical resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
EPZ011989, with the chemical name N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide, is a pyridone-containing compound.[1] Its structure is optimized for potent and selective binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2.[1]
| Property | Value | Reference |
| Molecular Formula | C35H51N5O4 | [4][5] |
| Molecular Weight | 605.8 g/mol | [4] |
| CAS Number | 1598383-40-4 | [5][6] |
| Appearance | Crystalline solid | [5] |
| Solubility | DMSO: 10 mg/mL, Ethanol: 20 mg/mL | [5] |
Mechanism of Action and Biological Activity
EPZ011989 is a highly potent inhibitor of both wild-type and mutant forms of EZH2, with a Ki value of less than 3 nM.[1][2][6] It exhibits high selectivity for EZH2 over other histone methyltransferases, including a >15-fold selectivity against the closely related EZH1.[1][2] By inhibiting EZH2, EPZ011989 leads to a reduction in global H3K27 methylation levels, which in turn reactivates the expression of silenced tumor suppressor genes.[1][6]
Signaling Pathway
Caption: EZH2 Signaling Pathway and Inhibition by EPZ011989.
In Vitro and In Vivo Efficacy
EPZ011989 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with EZH2 mutations.[6] In vivo studies using mouse xenograft models of human B-cell lymphoma have shown robust tumor growth inhibition upon oral administration of EPZ011989.[1][7]
Quantitative Biological Data
| Parameter | Cell Line/Model | Value | Reference |
| Ki (EZH2 inhibition) | Mutant and Wild-Type | < 3 nM | [1][2][6] |
| IC50 (cellular H3K27 methylation) | WSU-DLCL2 (Y641F mutant) | 94 nM | [6][8] |
| Lowest Cytotoxic Concentration (LCC) | WSU-DLCL2 | 208 nM | [6][8] |
| In Vivo Efficacy (Tumor Growth Inhibition) | KARPAS-422 xenograft | Significant at 250 and 500 mg/kg BID | [1] |
Pharmacokinetic Properties
EPZ011989 exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, making it a suitable candidate for in vivo studies and potential clinical development.[1][6]
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | Orally active | [6] |
| Dosing Regimen (in vivo) | Mouse | 250-1000 mg/kg, single or BID | [1][6] |
Experimental Protocols
EZH2 Inhibition Assay (Biochemical)
A common method to determine the inhibitory constant (Ki) is a radiometric assay using purified PRC2 complex, a histone H3 substrate, and radiolabeled SAM.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Epz011989 | C35H51N5O4 | CID 73670548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Formulation of EPZ011981 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo formulation and administration of EPZ011989 hydrochloride, a potent and selective inhibitor of the histone methyltransferase EZH2, for preclinical research in mice. The following protocols, data summaries, and visualizations have been compiled from published research to facilitate effective experimental design and execution.
Compound Profile
-
Compound: this compound
-
Mechanism of Action: A highly selective inhibitor of EZH2, which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EPZ011989 inhibits the enzymatic activity of both wild-type and mutant forms of EZH2, leading to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and subsequent de-repression of target gene expression.[1]
-
Therapeutic Potential: Under investigation for the treatment of various cancers, particularly those with EZH2 mutations or a dependency on EZH2 activity, such as B-cell lymphomas.[2][3]
In Vivo Formulation for Oral Administration
While specific protocols for the hydrochloride salt are not extensively detailed in the public domain, a well-documented method for the in vivo formulation of the free base, acidified with hydrochloric acid, provides a reliable and chemically equivalent approach. This formulation is suitable for oral gavage in mice.
Recommended Vehicle:
-
0.5% (w/v) Methylcellulose (B11928114) in deionized water
-
0.1% (v/v) Tween-80
Protocol for Preparation of Dosing Suspension (Acidified Suspension):
This protocol is adapted from studies using the free base of EPZ011989 and is suitable for achieving a stable suspension for oral administration.[2]
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Tween-80
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Pipettes
Procedure:
-
Prepare the Vehicle:
-
To prepare 100 mL of 0.5% methylcellulose, heat approximately 30 mL of deionized water to 60-70°C.
-
Slowly add 0.5 g of methylcellulose powder to the heated water while stirring vigorously to ensure it is fully wetted.
-
Once dispersed, remove from heat and add the remaining 70 mL of cold deionized water.
-
Continue stirring in a cold water bath until the solution is clear and viscous.
-
Add 100 µL of Tween-80 to the final solution and mix thoroughly. Store at 4°C.
-
-
Prepare the Dosing Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to ensure a homogenous suspension.
-
Add 1 molar equivalent of HCl to the suspension. The molar equivalent should be calculated based on the amount of EPZ011989 free base, if starting from that form, to generate the hydrochloride salt in situ. If starting with the hydrochloride salt, this step may be omitted, though ensuring a final acidic pH can aid solubility and stability.
-
Vortex the suspension thoroughly before each administration to ensure uniform dosing.
-
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo pharmacokinetic and pharmacodynamic data for EPZ011989 in mice.
Table 1: In Vitro Potency of EPZ011989
| Parameter | Value | Cell Line/Assay | Reference |
| Ki (EZH2, wild-type & mutant) | <3 nM | Cell-free assay | [1] |
| Selectivity over EZH1 | >15-fold | Cell-free assay | [1] |
| Selectivity over other HMTs | >3000-fold | Cell-free assay | [1] |
| Cellular H3K27me3 IC50 | <100 nM | WSU-DLCL2 (human lymphoma) | [1] |
| Lowest Cytotoxic Conc. (LCC) | 208 nM | WSU-DLCL2 (human lymphoma) | [4] |
Table 2: Single-Dose Pharmacokinetics of EPZ011989 in SCID Mice (Oral Administration) [2]
| Dose (mg/kg) | Cmax (ng/mL) | Time above LCC* (hours) |
| 125 | ~200 | ~4 |
| 250 | ~400 | ~8 |
| 500 | ~800 | ~8 |
| 1000 | ~1500 | 24 |
*LCC (Lowest Cytotoxic Concentration) predicted efficacious plasma level for EPZ011989 is 158 ng/mL.[2]
Table 3: Pharmacodynamic Effects of EPZ011989 in Mice
| Study Type | Dose & Regimen | Tissue | Effect | Reference |
| 7-Day Study | 500 mg/kg BID, oral | Bone Marrow | Complete ablation of H3K27me3 | [2] |
| 21-Day Efficacy Study | 250 & 500 mg/kg BID, oral | KARPAS-422 Tumor Xenografts | Robust reduction in H3K27me3 | [2] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol describes a typical workflow for evaluating the antitumor activity of this compound in a mouse xenograft model of human B-cell lymphoma.[2]
Materials and Reagents:
-
This compound dosing suspension
-
KARPAS-422 human diffuse large B-cell lymphoma (DLBCL) cells
-
SCID (Severe Combined Immunodeficient) mice (female, 6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture KARPAS-422 cells according to the supplier's recommendations.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each SCID mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 200 mm^3, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound dosing suspension as described in Section 2.
-
Administer the dosing suspension or vehicle control to the mice via oral gavage at the desired dose and schedule (e.g., 250 mg/kg or 500 mg/kg, twice daily [BID]).
-
The volume administered is typically 10 mL/kg of body weight.
-
-
Monitoring and Endpoints:
-
Monitor tumor volume and body weight every 2-3 days throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Efficacy can be assessed by comparing the tumor volumes in the treated groups to the vehicle control group.
-
At the end of the study (e.g., after 21 days of treatment), euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
-
Visualizations
Diagram 1: EZH2 Signaling Pathway
Caption: Simplified signaling pathway of EZH2 inhibition by this compound.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo antitumor efficacy study of this compound.
References
- 1. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for EPZ011989 Hydrochloride in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27).[1] Specifically, the trimethylation of this residue (H3K27me3) leads to transcriptional repression.[1][3] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant therapeutic target.[1] EPZ011989 equipotently inhibits both wild-type and mutant forms of EZH2, leading to a reduction in global H3K27me3 levels and subsequent anti-proliferative effects in cancer cells.[1][4] These application notes provide detailed protocols for utilizing EPZ011989 hydrochloride in common cell-based assays to assess its on-target activity and cytotoxic effects.
Mechanism of Action
EPZ011989 selectively binds to the EZH2 enzyme, inhibiting its methyltransferase activity. This prevents the transfer of a methyl group to histone H3 at lysine 27. The subsequent decrease in H3K27me3 levels leads to the de-repression of target genes, which can result in the inhibition of cell proliferation and the induction of apoptosis in EZH2-dependent cancer cells. The compound is highly selective for EZH2 over other histone methyltransferases, including the closely related EZH1.[4][5]
Caption: Mechanism of EZH2 inhibition by EPZ011989.
Quantitative Data Summary
The following table summarizes the key in vitro potency and activity values for EPZ011989.
| Parameter | Value | Cell Line / Condition | Citation |
| Ki (EZH2) | < 3 nM | Cell-free biochemical assay (mutant & wild-type) | [1][4][6][7] |
| Selectivity vs. EZH1 | > 15-fold | Cell-free biochemical assay | [1][4][5] |
| Selectivity vs. other HMTs | > 3000-fold | Panel of 20 other histone methyltransferases | [1][4][5] |
| Cellular IC50 | < 100 nM | Reduction of H3K27 methylation in WSU-DLCL2 cells | [1][2][4] |
| Lowest Cytotoxic Conc. (LCC) | 208 nM | 11-day proliferation assay in WSU-DLCL2 cells | [1][6] |
| Recommended Cellular Conc. | 100 - 600 nM | General use for observing effects | [5] |
Experimental Protocols
Preparation of EPZ011989 Stock Solution
Proper preparation of the inhibitor stock solution is critical for reproducible results.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
EPZ011989 is soluble in DMSO.[4][7] To prepare a 10 mM stock solution, calculate the required mass of this compound (Molecular Weight: 642.27 g/mol ).
-
Aseptically add the appropriate volume of DMSO to the vial containing the EPZ011989 powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
Cell Proliferation / Viability Assay
This protocol is designed to assess the anti-proliferative effects of EPZ011989 over an extended period, which is often necessary for epigenetic inhibitors. A specific example using WSU-DLCL2 cells is provided.[4][6]
-
Materials:
-
WSU-DLCL2 cells (or other desired cell line)
-
Complete cell culture medium
-
96-well, opaque-walled tissue culture plates
-
EPZ011989 stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., Guava ViaCount, resazurin (B115843), CellTiter-Glo®)
-
-
Procedure:
-
Cell Plating: Seed exponentially growing cells in a 96-well plate at a predetermined optimal density. The final volume per well should be 100 µL.
-
Compound Treatment: Prepare serial dilutions of EPZ011989 in complete culture medium. A typical concentration range to test is 0-10 µM.[6]
-
Add the diluted compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.[8] Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Measurement: Determine the number of viable cells every 3-4 days for a total of up to 11 days.[4] This can be done using various methods:
-
Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the cell viability against the log concentration of EPZ011989 to determine the IC50 or LCC (Lowest Cytotoxic Concentration).
-
Western Blot for H3K27me3 Reduction
This assay directly measures the on-target effect of EPZ011989 by quantifying the global levels of H3K27 trimethylation.
-
Materials:
-
6-well tissue culture plates
-
EPZ011989 stock solution
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere (if applicable). Treat the cells with increasing concentrations of EPZ011989 (e.g., 0.1x, 1x, and 10x the IC50) for 72-96 hours.[8] A concentration of 0.625 µM has been shown to inhibit H3K27me3 in AML cell lines after four days.[4]
-
Protein Extraction: Wash cells with cold PBS and lyse them using lysis buffer.[8] Collect the lysate and centrifuge to pellet debris. Determine the protein concentration of the supernatant.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (15-20 µg) per lane on an SDS-PAGE gel.[8] Separate the proteins and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Apply the ECL reagent and capture the chemiluminescent signal.[8]
-
Normalization: Strip the membrane and re-probe with an antibody for Total Histone H3 to ensure equal loading across lanes.[8]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the Total Histone H3 signal for each sample.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating EPZ011989 in cell-based assays.
Caption: General workflow for cell-based evaluation of EPZ011989.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. physiology.elte.hu [physiology.elte.hu]
Dissolving EPZ011989 Hydrochloride: Application Notes and Protocols for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of EPZ011989 hydrochloride, a potent and selective inhibitor of the EZH2 histone methyltransferase. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.
Introduction to EPZ011989
EPZ011989 is a small molecule inhibitor of Enhancer of zeste homolog 2 (EZH2), a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. EPZ011989 has demonstrated robust anti-tumor activity in preclinical models.[6]
Mechanism of Action
EPZ011989 selectively binds to EZH2, inhibiting its methyltransferase activity. This leads to a decrease in global H3K27me3 levels, resulting in the derepression of target genes, including tumor suppressors. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Solubility of this compound
The solubility of this compound can vary depending on the solvent and the temperature. It is crucial to use fresh, anhydrous solvents to achieve optimal dissolution, as the presence of moisture can reduce solubility, particularly in DMSO.[7]
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 5 - 20 | 7.78 - 31.13 | Use fresh, anhydrous DMSO. Moisture can decrease solubility.[7] |
| Ethanol | 100 | ~155.6 | - |
| Water | Insoluble | Insoluble | - |
| PBS (pH 7.2) | 0.5 (in 1:1 Ethanol:PBS) | ~0.78 (in 1:1 Ethanol:PBS) | Limited aqueous solubility. |
Table 1: Solubility of this compound in Common Solvents.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Preparation of Formulations for In Vivo Experiments
For animal studies, this compound needs to be formulated in a vehicle that is safe for administration and allows for adequate bioavailability. It is recommended to prepare these formulations fresh on the day of use.
3.2.1. Formulation 1: PEG300, Tween-80, and Saline Vehicle
This formulation is suitable for achieving a clear solution for oral or parenteral administration.
Materials:
-
10 mM this compound in DMSO stock solution
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Protocol:
-
Start with a 10 mM stock solution of this compound in DMSO.
-
In a sterile tube, add the components in the following order, ensuring the solution is clear after each addition:
-
10% of the final volume from the DMSO stock solution.
-
40% of the final volume with PEG300. Mix well.
-
5% of the final volume with Tween-80. Mix well.
-
45% of the final volume with sterile saline. Mix well.
-
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
This protocol can yield a solution with a concentration of up to 2.5 mg/mL.
3.2.2. Formulation 2: Corn Oil Vehicle
This formulation is suitable for oral administration.
Materials:
-
5 mg/mL this compound in DMSO stock solution
-
Corn oil
-
Sterile tubes for mixing
Protocol:
-
Prepare a 5 mg/mL clear stock solution of this compound in DMSO.
-
In a sterile tube, add 50 µL of the DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to ensure a homogenous solution.
-
This formulation should be used immediately after preparation.
Storage and Stability
-
Solid Powder: Store this compound powder at -20°C for up to 3 years.
-
Stock Solutions: Aliquoted stock solutions in anhydrous DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 1 year.[7] Avoid repeated freeze-thaw cycles.
-
In Vivo Formulations: It is highly recommended to prepare formulations for animal experiments fresh on the day of dosing to ensure stability and prevent precipitation.
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed information.
References
- 1. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Western Blot for H3K27me3 Following EPZ011989 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the detection and quantification of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) by Western blot following treatment with EPZ011989, a potent and selective inhibitor of the EZH2 methyltransferase. This protocol is designed for researchers in academia and the pharmaceutical industry investigating the efficacy and pharmacodynamic effects of EZH2 inhibitors. Included are detailed methodologies for cell culture and treatment, histone extraction, Western blotting, and data analysis, along with quantitative data summaries and visual diagrams of the experimental workflow and underlying signaling pathway.
Introduction
The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention.[1] EPZ011989 is a small molecule inhibitor that potently and selectively targets EZH2, leading to a global reduction in H3K27me3 levels and subsequent de-repression of target genes.[2]
Western blotting is a fundamental technique to assess the pharmacodynamic effects of EZH2 inhibitors like EPZ011989 by measuring the global changes in H3K27me3 levels within cells. This document provides a detailed protocol for this application.
Signaling Pathway and Mechanism of Action
EPZ011989 functions by competitively inhibiting the S-adenosylmethionine (SAM)-binding pocket of EZH2, thereby preventing the transfer of a methyl group to its histone H3 substrate. This leads to a decrease in the overall levels of H3K27me3, which can be robustly detected by Western blot analysis.
Experimental Protocols
This section details the necessary steps to perform a Western blot for H3K27me3 after treating cells with EPZ011989.
Part 1: Cell Culture and EPZ011989 Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., WSU-DLCL2, KARPAS-422) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
EPZ011989 Preparation: Prepare a stock solution of EPZ011989 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a time-course experiment (e.g., 24, 48, 72, 96 hours).
-
Cell Treatment: Replace the existing medium with the medium containing the various concentrations of EPZ011989. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the experimental conditions.
-
Cell Harvest: After the desired treatment duration, harvest the cells. For adherent cells, wash with ice-cold PBS and detach using a cell scraper. For suspension cells, collect by centrifugation.
Part 2: Histone Extraction (Acid Extraction Method)
This method is crucial for enriching histone proteins while preserving their post-translational modifications.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors) and incubate on ice for 30 minutes.
-
Nuclear Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid or 0.4 N HCl and incubate with gentle rotation for at least 1 hour (or overnight) at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant containing histones to a new tube and add 8 volumes of ice-cold acetone (B3395972). Precipitate overnight at -20°C.
-
Histone Pellet Collection: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Carefully discard the supernatant.
-
Washing and Solubilization: Wash the histone pellet with ice-cold acetone and allow it to air dry. Resuspend the pellet in deionized water.
-
Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
Part 3: Western Blotting
-
Sample Preparation: Mix the histone extracts with 2x Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 10-20 µg of histone extract) onto a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer at 100V for 1 hour is recommended for small proteins like histones.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3) diluted in the blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3 or Pan-Histone H3. Alternatively, a parallel gel can be run for the loading control.
Experimental Workflow Diagram
Data Presentation and Analysis
Quantitative analysis of Western blot data is essential for determining the efficacy of EPZ011989.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of EPZ011989 on H3K27me3 levels in various cancer cell lines as reported in the literature.
| Cell Line | EZH2 Status | IC50 for H3K27me3 Reduction | Treatment Duration | Reference |
| WSU-DLCL2 | Y641F Mutant | < 100 nM | Not Specified | [2] |
| KARPAS-422 | Y641N Mutant | ~80 nM (EED226, similar MOA) | 14 days | [1] |
| HCC1806 | Wild-Type | ~500 nM (GSK343, similar MOA) | 72 hours | [3] |
| Cell Line | EPZ011989 Concentration | Treatment Duration | % Reduction in H3K27me3 | Reference |
| 2i-ESCs | Not Specified (EPZ-6438) | 72 hours | > 70% | [4] |
| Multiple Myeloma Cell Lines | 10 - 100 nM (EPZ-6438) | 6 days | Significant Reduction | [5] |
| IGR1 (Melanoma) | 100 nM - 10 µM (GSK126) | 48 hours | Dose-dependent reduction | [6] |
Data Analysis and Interpretation
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities for H3K27me3 and the loading control (Total Histone H3) for each sample.
-
Normalization: Normalize the H3K27me3 band intensity to the corresponding loading control band intensity for each lane to correct for loading differences.
-
Fold Change Calculation: Calculate the fold change in normalized H3K27me3 levels for each EPZ011989-treated sample relative to the vehicle-treated control.
-
IC50 Determination: Plot the percentage of H3K27me3 reduction against the log of the EPZ011989 concentration and use a non-linear regression analysis to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak H3K27me3 signal | Inefficient histone extraction | Ensure complete nuclear lysis and efficient acid extraction. |
| Poor antibody performance | Use a validated antibody for Western blotting at the recommended dilution. | |
| Inefficient protein transfer | Optimize transfer conditions, especially for small proteins like histones. Use a 0.2 µm PVDF membrane. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Inconsistent loading | Inaccurate protein quantification | Use a reliable protein assay and be precise in loading. |
| - | Always normalize to a loading control like Total Histone H3. |
Conclusion
This protocol provides a robust and reliable method for assessing the pharmacodynamic effects of the EZH2 inhibitor EPZ011989 by Western blot analysis of H3K27me3 levels. Adherence to this detailed methodology will enable researchers to generate high-quality, quantifiable data to support their investigations into EZH2-targeted therapies.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols: EPZ011989 Hydrochloride for Malignant Rhabdoid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant Rhabdoid Tumors (MRTs) are aggressive pediatric malignancies characterized by the loss of the SMARCB1 (also known as INI1 or SNF5) tumor suppressor, a core subunit of the SWI/SNF chromatin remodeling complex.[1][2] This genetic alteration leads to an oncogenic dependency on the enzymatic activity of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][4][5] EPZ011989 hydrochloride is a potent and selective small-molecule inhibitor of EZH2. It demonstrates significant preclinical activity in MRT models by targeting this epigenetic vulnerability. These notes provide detailed applications and protocols for utilizing EPZ011989 in preclinical MRT research.
Mechanism of Action in Malignant Rhabdoid Tumors
In normal cells, the SWI/SNF and PRC2 complexes have opposing functions in regulating gene expression. The loss of SMARCB1 in MRTs leads to unopposed PRC2 activity, resulting in aberrant gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][5] EPZ011989, as a selective EZH2 inhibitor, blocks this histone methylation, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[3][4]
In Vitro Activity of EPZ011989 in MRT Models
While specific in vitro data for EPZ011989 in MRT cell lines is not extensively published, data from the closely related EZH2 inhibitor tazemetostat (B611178) (EPZ-6438) in the SMARCB1-mutant MRT cell line G401 provides a strong rationale for its use. EPZ011989 itself is a potent EZH2 inhibitor with a Ki of <3 nM.[6]
| Cell Line | Genetic Background | Compound | IC50 (Proliferation) | Reference |
| G401 | SMARCB1-mutant | Tazemetostat (EPZ-6438) | ~200 nM (at 14 days) | [2] |
| WSU-DLCL2 | EZH2 Y641F mutant (Lymphoma) | EPZ011989 | LCC of 208 nM | [1] |
LCC: Lowest Cytotoxic Concentration
In Vivo Efficacy of EPZ011989 in MRT Xenograft Models
A study by the Pediatric Preclinical Testing Program evaluated EPZ011989 in six different patient-derived xenograft (PDX) models of malignant rhabdoid tumors.[7]
Single-Agent Activity:
As a single agent, EPZ011989 significantly prolonged the time to event in all six MRT models studied.[7][8] However, it did not induce tumor regression.[7][8] Three of the six models showed a markedly prolonged time to event, with Event-Free Survival (EFS) T/C ratios exceeding 4.0.[8] The highest objective response observed was progressive disease with delayed growth (PD2).[8]
| MRT Xenograft Models | Treatment | Key Outcome |
| Six distinct models | EPZ011989 (250 mg/kg, BID, oral) | Significantly prolonged time to event in all models.[7][8] |
| (Specific models not named) | EPZ011989 (250 mg/kg, BID, oral) | No tumor regression observed.[7][8] |
| 3 of 6 models | EPZ011989 (250 mg/kg, BID, oral) | EFS T/C ratio > 4.0.[8] |
Combination Therapy:
The addition of EPZ011989 to standard-of-care chemotherapeutic agents, such as irinotecan, vincristine, and cyclophosphamide, resulted in a significant improvement in the time to event in at least one model for each combination, though this synergistic effect was not observed across all models.[3][7][9]
| Combination | MRT Xenograft Models | Key Outcome |
| EPZ011989 + Irinotecan | At least one model | Significantly improved time to event.[3][7] |
| EPZ011989 + Vincristine | At least one model | Significantly improved time to event.[3][7] |
| EPZ011989 + Cyclophosphamide | At least one model | Significantly improved time to event.[3][7] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from standard cell viability assay procedures and can be used to determine the IC50 of EPZ011989 in MRT cell lines.
Materials:
-
MRT cell lines (e.g., G401)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear bottom, opaque-walled plates
-
Cell viability reagent (e.g., resazurin, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed MRT cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: Add the diluted EPZ011989 or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 7 to 14 days, as EZH2 inhibitors often require a longer treatment duration to observe anti-proliferative effects.
-
Viability Measurement: On the day of analysis, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure fluorescence or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 values using a non-linear regression curve fit.
In Vivo Xenograft Model Protocol
This protocol is based on the methodology used by the Pediatric Preclinical Testing Program.[8]
Materials:
-
Malignant rhabdoid tumor PDX models or cell lines
-
Immunocompromised mice (e.g., SCID or NSG)
-
This compound
-
Vehicle formulation: 0.5% sodium carboxymethylcellulose, 0.1% Tween 80[8]
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously implant MRT PDX fragments or cultured cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a volume of approximately 150-250 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
EPZ011989 Group: Administer this compound formulated in the vehicle at a dose of 250 mg/kg via oral gavage twice daily (BID) for a planned 28 days.[8]
-
Vehicle Control Group: Administer the vehicle alone following the same schedule.
-
Combination Groups (Optional): Administer EPZ011989 in combination with standard-of-care agents at their respective established doses and schedules.
-
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the general health of the animals.
-
Endpoint: The primary endpoint is typically event-free survival, where an "event" is defined as the tumor volume reaching a predetermined size (e.g., 4 times the initial volume) or the animal showing signs of distress.
Conclusion
This compound is a valuable tool for the preclinical investigation of malignant rhabdoid tumors. Its targeted mechanism of action, based on the synthetic lethal interaction with SMARCB1 deficiency, provides a strong rationale for its use in these models. While exhibiting cytostatic rather than cytotoxic effects as a single agent in vivo, its ability to prolong survival and synergize with standard chemotherapy highlights its therapeutic potential. The provided protocols offer a framework for researchers to further explore the efficacy and mechanisms of EPZ011989 in MRT.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategy overcomes EZH2 inhibitor resistance in SMARCB1 mutated cancer - St. Jude Children’s Research Hospital [stjude.org]
- 4. researchgate.net [researchgate.net]
- 5. Dual targeting of EZH1 and EZH2 for the treatment of malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium | RTI [rti.org]
Application Notes and Protocols for Long-Term Cell Proliferation Assay with EPZ011989
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting long-term cell proliferation assays using EPZ011989, a potent and selective inhibitor of the histone methyltransferase EZH2. The provided protocols are intended for professionals in research and drug development to assess the anti-proliferative effects of EPZ011989 on cancer cell lines over an extended period.
Introduction to EPZ011989
EPZ011989 is a small molecule inhibitor that targets the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] In various cancers, including B-cell lymphomas and acute myeloid leukemia (AML), EZH2 is often overexpressed or mutated, leading to aberrant gene silencing that promotes cell proliferation and tumor growth.[1][3] EPZ011989 selectively inhibits the enzymatic activity of both wild-type and mutant forms of EZH2, leading to a reduction in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[1][4][5]
Mechanism of Action
EPZ011989 acts as a specific inhibitor of EZH2 with a high degree of selectivity over other histone methyltransferases.[4][6] Its mechanism involves the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to its histone substrate.[1] This leads to a global decrease in H3K27me3, which in turn remodels the chromatin landscape and allows for the re-expression of genes that control cell cycle arrest, differentiation, and apoptosis.[2][7]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative parameters of EPZ011989 and its effects on various cell lines.
Table 1: EPZ011989 Potency and Selectivity
| Parameter | Value | Notes |
| Ki (EZH2) | <3 nM | For both wild-type and mutant EZH2.[4][6][8] |
| Selectivity | >15-fold over EZH1 | Highly selective for EZH2.[4][6] |
| Selectivity | >3000-fold over other HMTs | Demonstrates high specificity.[4][6] |
Table 2: Cellular Activity of EPZ011989 in Long-Term Proliferation Assays
| Cell Line | EZH2 Status | Assay Duration | IC50 (H3K27me3) | Lowest Cytotoxic Conc. (LCC) |
| WSU-DLCL2 | Y641F Mutant | 11 days | <100 nM | 208 nM[1][8] |
| Kasumi-1 | Wild-Type | 4 days | Not specified | Minimal effect at 0.625 µM[4] |
| MOLM-13 | Wild-Type | 4 days | Not specified | Minimal effect at 0.625 µM[4] |
| MV4-11 | Wild-Type | 4 days | Not specified | Minimal effect at 0.625 µM[4] |
Experimental Protocols
Long-Term Cell Proliferation Assay (11-Day)
This protocol is designed to assess the long-term effects of EPZ011989 on the proliferation of both suspension and adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., WSU-DLCL2, MOLM-13, MV4-11)
-
Complete cell culture medium
-
EPZ011989 (stock solution in DMSO)
-
96-well cell culture plates
-
Guava ViaCount™ Reagent (or other suitable proliferation assay reagent)
-
Guava® easyCyte™ System (or other compatible cell counter/flow cytometer)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
Suspension Cells (e.g., WSU-DLCL2, MOLM-13, MV4-11):
-
Prepare a single-cell suspension in complete culture medium.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium.
-
-
Adherent Cells:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the 11-day period without reaching over-confluency (typically 1,000 - 3,000 cells per well in 100 µL). Allow cells to attach overnight.
-
-
-
Compound Treatment (Day 0):
-
Prepare serial dilutions of EPZ011989 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the EPZ011989 dilutions to the appropriate wells to achieve the desired final concentrations (e.g., 0-10 µM). Include vehicle control (DMSO) wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
On days 4, 7, and 11, measure cell proliferation using the Guava ViaCount™ Assay (see protocol below).
-
-
Media and Compound Replenishment:
-
After each proliferation measurement (Day 4 and Day 7), replenish the media and compound.
-
For suspension cells, gently centrifuge the plates, carefully aspirate half the media (100 µL), and add 100 µL of fresh media containing the appropriate concentration of EPZ011989.
-
For adherent cells, carefully aspirate half the media (100 µL) and add 100 µL of fresh media containing the appropriate concentration of EPZ011989.
-
-
Data Analysis:
-
Calculate the number of viable cells per well at each time point.
-
Plot the cell number against time for each concentration of EPZ011989.
-
Determine the Lowest Cytotoxic Concentration (LCC), which is the lowest concentration that results in a decrease in cell number compared to the initial seeding density.
-
Guava ViaCount™ Assay Protocol
This protocol outlines the steps for determining cell count and viability.
Procedure:
-
Sample Preparation:
-
Gently resuspend the cells in each well of the 96-well plate.
-
Transfer 20 µL of the cell suspension to a new 96-well plate or microcentrifuge tubes.
-
-
Staining:
-
Add 180 µL of Guava ViaCount™ Reagent to each 20 µL cell suspension.
-
Mix gently and incubate for 5 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Acquire the samples on the Guava® easyCyte™ System according to the manufacturer's instructions.
-
The system will provide data on viable, apoptotic, and dead cell counts.
-
Note: For adherent cells, they must be detached from the plate using trypsin-EDTA and neutralized with complete medium before staining.
Conclusion
EPZ011989 is a valuable tool for investigating the role of EZH2 in cancer biology. The provided protocols for long-term cell proliferation assays offer a robust method to evaluate the cytostatic and cytotoxic effects of this inhibitor. Careful execution of these experiments will yield valuable data for preclinical drug development and basic research.
References
- 1. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 2. welcome.cytekbio.com [welcome.cytekbio.com]
- 3. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welcome.cytekbio.com [welcome.cytekbio.com]
- 5. news-medical.net [news-medical.net]
- 6. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. probiologists.com [probiologists.com]
Troubleshooting & Optimization
EPZ011989 hydrochloride solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with EPZ011989 hydrochloride, with a particular focus on its solubility in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1][2][3] It equipotently inhibits both wild-type and mutant forms of EZH2.[1][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[3] Aberrant activity of EZH2 is implicated in various cancers, making it a key therapeutic target.[3][4]
Q2: What is the primary mechanism of action of EPZ011989?
EPZ011989 functions by inhibiting the catalytic activity of EZH2. This prevents the trimethylation of H3K27 (H3K27me3), a key epigenetic modification that leads to the silencing of target genes.[3][4] By blocking this process, EPZ011989 can reactivate the expression of tumor suppressor genes that are aberrantly silenced in cancer cells.[4] The inhibitor shows high selectivity for EZH2 over other histone methyltransferases, including over 15-fold selectivity against the related EZH1 enzyme.[1][3][5][6]
Q3: I'm having trouble dissolving this compound in DMSO. Is it soluble?
Solubility of this compound in DMSO can be challenging and reports vary. While some datasheets indicate solubility up to 20 mg/mL (31.13 mM), others report lower values around 5 mg/mL (7.78 mM) or even insolubility.[1] This variability can be due to several factors, including the purity of the compound, the quality of the DMSO, and the dissolution technique. A critical factor is that DMSO is hygroscopic (readily absorbs moisture from the air), and absorbed water can significantly decrease the solubility of the compound.[1][7]
Q4: What is the recommended procedure for preparing a stock solution in DMSO?
To maximize the chances of successful dissolution, it is crucial to use fresh, anhydrous-grade DMSO. Warming the solution, vortexing, and sonication are often necessary to facilitate dissolution.[6][8] Please refer to the detailed experimental protocol below for a step-by-step guide.
Q5: How should I store the solid compound and my DMSO stock solution?
-
Solid Compound: The solid (powder) form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions: Once dissolved in DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[1][2]
Biochemical and Physicochemical Data
Key Biochemical Data
| Parameter | Value | Reference |
| Target | EZH2 (wild-type and mutant) | [1][3] |
| Ki | <3 nM | [1][2][3][5][6] |
| IC50 | <100 nM (for cellular H3K27 methylation) | [1][3] |
| Selectivity | >15-fold vs. EZH1; >3000-fold vs. 20 other HMTs | [1][3][5][6] |
Solubility Data
| Solvent | Concentration | Molarity | Notes | Reference |
| DMSO | 5 - 20 mg/mL | 7.78 - 31.13 mM | Solubility can be variable. Use of fresh, anhydrous DMSO and sonication/warming is recommended. | [1] |
| DMSO | 3.8 mg/mL | 6.27 mM | Sonication is recommended. | [6] |
| Ethanol | 100 mg/mL | 165.07 mM | Sonication is recommended. | [6] |
| Water | Insoluble | - | [1] |
Molecular Weight of this compound: 642.27 g/mol [1]
Visualized Signaling Pathway and Workflows
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for dissolving this compound in DMSO to prepare a 10 mM stock solution.
-
Preparation:
-
Bring the vial of this compound powder to room temperature before opening.
-
Use a fresh, unopened bottle of anhydrous (≤0.02% water) dimethyl sulfoxide (B87167) (DMSO).
-
-
Calculation:
-
The molecular weight of this compound is 642.27 g/mol .
-
To prepare a 10 mM (0.01 mol/L) solution, you will need 6.42 mg per 1 mL of DMSO.
-
Calculate the required volume of DMSO based on the amount of compound in your vial. For example, for 10 mg of compound: Volume (mL) = (Mass (mg) / MW ( g/mol )) / Concentration (mol/L) * 1000 = (10 / 642.27) / 0.01 = 1.557 mL
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, proceed to sonication.
-
-
Sonication and Warming (If Necessary):
-
Storage:
-
Once the compound is fully dissolved, creating a clear solution, prepare single-use aliquots.
-
Store the aliquots at -80°C for long-term storage.
-
Caption: Workflow for preparing this compound stock solution.
Troubleshooting Guide
Use this guide if you encounter precipitates or incomplete dissolution after following the standard protocol.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 6. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. emulatebio.com [emulatebio.com]
Technical Support Center: Autophagy as a Resistance Mechanism to EPZ011989
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of autophagy in resistance to the EZH2 inhibitor, EPZ011989.
Frequently Asked Questions (FAQs)
Q1: What is the evidence that autophagy is a resistance mechanism to EPZ011989?
A1: Several studies have demonstrated that treatment of cancer cells with EPZ011989 can induce autophagy, a cellular self-degradation process, which acts as a survival mechanism.[1][2] In models of epithelioid sarcoma, inhibition of autophagy in combination with EPZ011989 treatment leads to a significant increase in cell death compared to EPZ011989 alone, suggesting that autophagy protects cancer cells from the drug's cytotoxic effects.[2]
Q2: Which signaling pathways are involved in EPZ011989-induced autophagy?
A2: A key player identified in EPZ011989-induced autophagy is the High Mobility Group A2 (HMGA2) protein.[1][2] EPZ011989 treatment can lead to the upregulation of HMGA2. HMGA2 is thought to promote autophagy through various pathways, potentially involving the activation of Musashi-2 (MSI2) which then interacts with Beclin1, a key autophagy-initiating protein.[3][4][5] Another potential pathway involves the PI3K/AKT signaling cascade.[6]
Q3: Can inhibiting autophagy enhance the efficacy of EPZ011989?
A3: Yes, preclinical data strongly suggests that combining EPZ011989 with autophagy inhibitors can overcome resistance. Co-treatment of epithelioid sarcoma cells with EPZ011989 and the late-stage autophagy inhibitor Bafilomycin A1 resulted in significantly increased growth inhibition.[2] Similarly, genetic knockdown of the autophagy-related gene ATG5 also enhanced the growth inhibitory effects of EPZ011989.[7]
Q4: What are the key molecular markers to assess EPZ011989-induced autophagy?
A4: The most common marker for monitoring autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. Another useful marker is the degradation of p62/SQSTM1, a protein that is selectively degraded by autophagy. A decrease in p62 levels suggests functional autophagic flux.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: In Vitro Potency of EPZ011989
| Parameter | Cell Line | Value | Reference |
| Biochemical Ki (EZH2 WT) | - | <3 nM | [9] |
| Biochemical Ki (EZH2 Y646F) | - | <3 nM | [9] |
| Cellular H3K27me3 IC50 | WSU-DLCL2 | 94 ± 48 nM | [9] |
| Proliferation LCC | WSU-DLCL2 | 208 ± 75 nM | [9] |
Table 2: Experimental Conditions for Combination Therapy
| Cell Line | EPZ011989 Concentration | Autophagy Inhibitor | Concentration | Duration | Effect | Reference |
| ES-1 | 100 µM | Bafilomycin A1 | 30 nM | 96 h | Increased growth inhibition | [7] |
| ES-1 | 100 µM | siATG5 | - | 96 h | Increased growth inhibition | [7] |
Experimental Protocols & Troubleshooting Guides
Protocol 1: Assessment of Autophagy Induction by Western Blot for LC3B
This protocol details the detection of LC3-I to LC3-II conversion as a marker of autophagosome formation.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with EPZ011989 at the desired concentration (e.g., 10-100 µM) for the indicated time (e.g., 96 hours). Include a vehicle control (e.g., DMSO). For monitoring autophagic flux, a positive control of nutrient starvation (e.g., culture in EBSS) and a negative control with an autophagy inhibitor like Bafilomycin A1 (e.g., 30 nM for the last 4 hours of treatment) should be included.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel to ensure good separation of LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Transfer proteins to a PVDF membrane (0.2 µm pore size is recommended for small proteins).
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of LC3-II to the loading control.
Troubleshooting Guide: LC3B Western Blot
| Issue | Possible Cause | Suggested Solution |
| No LC3B bands detected | - Antibody not working- Low protein expression- Poor transfer of small proteins | - Use a validated antibody and include a positive control (e.g., chloroquine-treated cells).- Increase the amount of protein loaded.- Use a 0.2 µm PVDF membrane and optimize transfer time and voltage. Adding 10-20% methanol (B129727) to the transfer buffer can improve the transfer of small proteins.[10] |
| Only LC3-I band is visible | - Autophagy is not induced- Autophagic flux is blocked | - Confirm EPZ011989 is active. Use a positive control for autophagy induction (e.g., starvation).- Co-treat with Bafilomycin A1 to block lysosomal degradation and cause LC3-II accumulation. |
| High background | - Insufficient blocking- High antibody concentration- Insufficient washing | - Increase blocking time or try a different blocking agent.- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washes. Reduce Tween-20 concentration in wash buffer to 0.05-0.1%.[11] |
| Inconsistent results | - Variable cell culture conditions- Inconsistent sample handling | - Maintain consistent cell density and passage number. Autophagy is sensitive to culture conditions.[10]- Use fresh lysates and avoid repeated freeze-thaw cycles of samples.[10] |
Protocol 2: siRNA-Mediated Knockdown of HMGA2
This protocol describes how to specifically reduce the expression of HMGA2 to investigate its role in EPZ011989-induced autophagy.
Methodology:
-
siRNA Design and Preparation: Use a validated siRNA sequence targeting HMGA2. A non-targeting siRNA (scrambled) should be used as a negative control.
-
Cell Transfection:
-
Plate cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
Prepare two tubes: one with diluted siRNA in serum-free medium and another with a diluted lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
-
Verification of Knockdown:
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure HMGA2 mRNA levels.
-
Western Blot: Lyse the cells and perform a Western blot as described in Protocol 1, using a primary antibody against HMGA2.
-
-
Functional Assay: After confirming successful knockdown, treat the cells with EPZ011989 and assess the impact on autophagy (using Protocol 1) and cell viability (e.g., using an MTT or cell counting assay).
Troubleshooting Guide: siRNA Knockdown
| Issue | Possible Cause | Suggested Solution |
| Inefficient knockdown | - Low transfection efficiency- Suboptimal siRNA concentration- siRNA degradation | - Optimize cell confluency, siRNA and transfection reagent concentrations.- Test a range of siRNA concentrations.- Use nuclease-free water and reagents. |
| Cell toxicity | - High concentration of siRNA or transfection reagent- Off-target effects | - Reduce the concentration of siRNA and/or transfection reagent.- Use a pool of multiple siRNAs targeting different regions of the HMGA2 mRNA. Perform a BLAST search to check for potential off-target binding of the siRNA sequence. |
| Inconsistent results | - Variable transfection efficiency | - Ensure consistent cell plating density and passage number. Prepare fresh transfection complexes for each experiment. |
Visualizations
Caption: Signaling pathway of EPZ011989-induced autophagic resistance.
Caption: General experimental workflow for studying EPZ011989 resistance.
References
- 1. Comparative Assessment of Antitumor Effects and Autophagy Induction as a Resistance Mechanism by Cytotoxics and EZH2 Inhibition in INI1-Negative Epithelioid Sarcoma Patient-Derived Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Assessment of Antitumor Effects and Autophagy Induction as a Resistance Mechanism by Cytotoxics and EZH2 Inhibition in INI1-Negative Epithelioid Sarcoma Patient-Derived Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knockdown of HMGA2 regulates the level of autophagy via interactions between MSI2 and Beclin1 to inhibit NF1-associated malignant peripheral nerve sheath tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of HMGA2 regulates the level of autophagy via interactions between MSI2 and Beclin1 to inhibit NF1-associated malignant peripheral nerve sheath tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single‐Cell Transcriptome Analysis Reveals That Hmga2 Regulates Neuroinflammation and Retinal Function by Modulating Müller Cell Autophagy Through PI3K/AKT Signaling Following MCAO‐Induced Retinal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autophagy Assays: Challenges & Interpretations [i-farsh.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Problems with my western blotting of LC3, autophagy protein... - Apoptosis, Necrosis and Autophagy [protocol-online.org]
Technical Support Center: EPZ011989 Hydrochloride Off-Target Effects Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of EPZ011989 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for EZH2 over other methyltransferases?
A1: EPZ011989 is a highly selective inhibitor of EZH2. It equipotently inhibits both wild-type and mutant EZH2 with a Ki (inhibition constant) of less than 3 nM.[1][2] It exhibits over 15-fold selectivity for EZH2 compared to the closely related methyltransferase EZH1 and over 3000-fold selectivity against a panel of 20 other histone methyltransferases (HMTs).[1][2][3]
Q2: My cells are showing a phenotype that doesn't seem related to EZH2 inhibition. Could this be an off-target effect?
Q3: Are there any known non-methyltransferase off-targets for EZH2 inhibitors?
A3: There is some evidence of off-target effects for other EZH2 inhibitors. For instance, the dual EZH2/EZH1 inhibitor UNC1999 has been shown to inhibit the ABCG2 transporter, which can lead to potentiation of the cytotoxicity of other drugs.[4] While this has not been directly demonstrated for EPZ011989, it highlights a potential class-wide off-target effect that researchers should be aware of, especially in multi-drug studies.
Q4: I'm observing unexpected levels of cytotoxicity at concentrations where I don't expect to see significant EZH2 inhibition. What could be the cause?
A4: Unexpected cytotoxicity could be due to several factors:
-
Off-target effects: The compound may be interacting with other cellular targets that regulate viability in your specific cell line.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to EZH2 inhibition and off-target effects.
-
Compound stability and solubility: Ensure the compound is fully dissolved and stable in your culture medium. Precipitation can lead to inconsistent results.
-
Experimental artifact: We recommend carefully titrating the compound and using appropriate controls, including a negative control compound if available, to confirm the effect is specific to EPZ011989.
Q5: How can I experimentally assess potential off-target effects of EPZ011989 in my system?
A5: To investigate a suspected off-target effect, you can:
-
Perform a dose-response curve: Atypical dose-response curves may suggest multiple mechanisms of action.
-
Use a structurally distinct EZH2 inhibitor: If a different EZH2 inhibitor does not produce the same phenotype, it could indicate an off-target effect specific to EPZ011989's chemical scaffold.
-
Rescue experiments: If possible, overexpressing a downstream target of the suspected off-target pathway may rescue the phenotype.
-
Broad-panel screening: For in-depth investigation, commercially available services for kinase and receptor panel screening can identify potential off-target interactions.
Quantitative Data Summary
The following table summarizes the known selectivity of EPZ011989 against a panel of histone methyltransferases.
| Target | Ki (nM) | Selectivity vs. EZH2 | Reference |
| EZH2 (wild-type & mutant) | < 3 | - | [1][2] |
| EZH1 | - | > 15-fold | [1][2][3] |
| 20 other HMTs | - | > 3000-fold | [1][2][3] |
Note: A comprehensive screen of EPZ011989 against a broad panel of kinases and other receptors is not publicly available. The 20 other HMTs evaluated include CARM1, DOT1L, EHMT1, EHMT2, PRMT1, PRMT3, PRMT5, PRMT6, PRMT8, SETD2, SETD7, SUV39H1, SMYD2, SMYD3, WHSC1, and WHSC1L1.
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of EPZ011989.
Caption: Experimental workflow for troubleshooting potential off-target effects.
Experimental Protocols
Protocol: Cell Viability/Cytotoxicity Assessment using Resazurin-based Assay
This protocol provides a method to assess the effect of EPZ011989 on cell viability and proliferation, which can be used to identify both on-target and potential off-target cytotoxic effects.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
96-well clear-bottom, black-walled tissue culture plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Multi-channel pipette
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
2. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a range that covers both expected on-target and potential off-target concentrations (e.g., 1 nM to 50 µM).
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest EPZ011989 concentration.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium and add 100 µL of the medium containing the serially diluted EPZ011989 or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours, or as determined by your experimental design).
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
3. Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the EPZ011989 concentration.
-
Calculate the IC50 (half-maximal inhibitory concentration) value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
References
Technical Support Center: EPZ011989 Hydrochloride Metabolic Stability in Human Liver Microsomes
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the metabolic stability of EPZ011989 hydrochloride in human liver microsomes (HLMs).
Data Presentation: Metabolic Stability of EPZ011989
While the primary literature asserts that EPZ011989 exhibits metabolic stability in human liver microsomes, specific quantitative data from the key publication could not be retrieved.[1] The following table summarizes the available qualitative information and provides context with typical control compounds.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| EPZ011989 | Data not available | Data not available | Stable[1][2] |
| Verapamil (High Clearance Control) | < 18 | > 38.5 | High |
| Testosterone (Intermediate Clearance Control) | 18 - 60 | 11.6 - 38.5 | Intermediate |
| Warfarin (Low Clearance Control) | > 60 | < 11.6 | Low |
Note: The classification of stability is based on typical industry standards. The assertion of EPZ011989's stability is based on qualitative statements in the cited literature.[1][2]
Experimental Protocols
A standard protocol for determining the metabolic stability of a compound like this compound in human liver microsomes is detailed below.
Objective: To determine the in vitro metabolic stability of this compound by measuring its rate of disappearance in the presence of human liver microsomes and an NADPH-regenerating system.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., Verapamil, Testosterone, Warfarin)
-
Acetonitrile (B52724) (containing an appropriate internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the phosphate buffer, MgCl₂, and human liver microsomes. Keep on ice.
-
Prepare the NADPH-regenerating system solution.
-
-
Incubation:
-
Add the incubation mixture to the wells of a 96-well plate.
-
Add the test compound (EPZ011989) and control compounds to their respective wells to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except the negative controls (which will receive buffer instead).
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile with internal standard).
-
-
Sample Processing and Analysis:
-
After quenching the reaction, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the elimination rate constant (k) by plotting the natural logarithm of the percent remaining versus time and calculating the slope of the linear regression line.
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL) * 1000
Troubleshooting Guides and FAQs
This section addresses common issues encountered during human liver microsome stability assays.
Question 1: The positive control compound shows little to no metabolism.
-
Possible Cause: Inactive microsomes or a problem with the NADPH-regenerating system.
-
Troubleshooting Steps:
-
Ensure that the human liver microsomes have been stored correctly at -80°C and were thawed properly.
-
Use a new batch of microsomes to verify the activity of the current lot.
-
Prepare the NADPH-regenerating system fresh for each experiment and keep it on ice.
-
Verify the concentrations of all components in the NADPH-regenerating system.
-
Question 2: The test compound disappears very rapidly, making it difficult to determine an accurate half-life.
-
Possible Cause: The compound is highly metabolized, or the microsomal protein concentration is too high.
-
Troubleshooting Steps:
-
Reduce the incubation time and include earlier time points (e.g., 1, 2, 5 minutes).
-
Decrease the concentration of human liver microsomes in the incubation mixture.
-
Question 3: There is significant disappearance of the test compound in the absence of NADPH.
-
Possible Cause: The compound is chemically unstable in the incubation buffer, or it is being metabolized by non-NADPH-dependent enzymes present in the microsomes.
-
Troubleshooting Steps:
-
Assess the chemical stability of the compound in the incubation buffer without any microsomes.
-
If chemical instability is ruled out, the compound may be a substrate for enzymes like UDP-glucuronosyltransferases (UGTs) or esterases. Further investigation with specific inhibitors may be necessary.
-
Question 4: There is high variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, poor mixing, or issues with the analytical method.
-
Troubleshooting Steps:
-
Ensure accurate and consistent pipetting of all reagents.
-
Gently mix the incubation plate after the addition of all reagents.
-
Verify the performance and reproducibility of the LC-MS/MS method.
-
Check for any precipitation of the compound in the incubation mixture.
-
Question 5: What is the significance of intrinsic clearance (CLint)?
-
Answer: Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is a crucial parameter for predicting in vivo hepatic clearance, which helps in estimating the overall elimination rate of a drug from the body.
Mandatory Visualizations
Experimental Workflow for Human Liver Microsome Stability Assay
References
Lack of tumor regression with EPZ011989 monotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EZH2 inhibitor, EPZ011989. This guide focuses on a key challenge observed in preclinical studies: the lack of tumor regression with EPZ011989 monotherapy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are treating our cancer cell lines with EPZ011989 and are not observing significant cell death. Is the compound working?
A1: The lack of significant cytotoxicity does not necessarily indicate that EPZ011989 is inactive. EPZ011989 is an inhibitor of the histone methyltransferase EZH2, which primarily functions to trimethylate histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression.[1] Inhibition of EZH2 can lead to a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death) in some cancer models.
Troubleshooting Steps:
-
Confirm Target Engagement: The most direct way to assess EPZ011989 activity is to measure the levels of H3K27me3 in your treated cells via Western blot or ELISA. A significant reduction in H3K27me3 levels indicates that the compound is engaging its target. EPZ011989 has been shown to reduce cellular H3K27 methylation with an IC50 of 94 nM.[2]
-
Assess Anti-proliferative Effects: Even in the absence of cell death, EPZ011989 may be inhibiting cell proliferation. Perform a long-term proliferation assay (e.g., over 7-11 days) to assess for cytostatic effects.[3]
-
Verify Compound Potency: Ensure the potency of your EPZ011989 lot. This compound inhibits both wild-type and mutant EZH2 with a Ki value of <3 nM.[2][3]
Q2: Our in vivo xenograft study with EPZ011989 monotherapy shows delayed tumor growth but no tumor regression. Is this an expected outcome?
A2: Yes, this is a frequently observed outcome in preclinical studies with EPZ011989 as a monotherapy, particularly in models of malignant rhabdoid tumors.[4][5][6][7] While the compound can significantly prolong the time to event, it often does not induce tumor regression on its own.[4][5][6][7] For instance, in pediatric malignant rhabdoid tumor preclinical models, EPZ011989 significantly prolonged time to event in all six models studied but did not induce tumor regression in any of them.[4][5][6][7]
Troubleshooting and Next Steps:
-
Pharmacodynamic Analysis: Confirm target engagement in vivo by collecting tumor samples at various time points and assessing H3K27me3 levels. Robust reduction of this methyl mark is a key indicator of drug activity.[8]
-
Consider Combination Therapies: The cytostatic effect of EPZ011989 monotherapy suggests that it may be more effective when combined with cytotoxic agents. Studies have explored combinations with standard-of-care chemotherapies like irinotecan, vincristine, and cyclophosphamide, with some combinations showing improved time to event.[4][5][6]
-
Investigate Resistance Mechanisms: The lack of regression may be due to intrinsic or acquired resistance.
Q3: What are the potential mechanisms of resistance to EPZ011989?
A3: Resistance to EZH2 inhibitors like EPZ011989 can arise from several mechanisms:
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways such as PI3K/AKT/mTOR and MAPK can promote cell survival and proliferation, thereby counteracting the effects of EZH2 inhibition.[1][9]
-
Induction of Autophagy: Autophagy can be a survival mechanism for cancer cells under stress, and there is evidence that EZH2 inhibition can induce autophagy.[10]
-
EZH2 Mutations: Acquired mutations in the EZH2 gene can prevent the binding of the inhibitor to the protein.[9]
-
Loss of Downstream Effectors: Alterations in genes downstream of EZH2, such as those in the RB1/E2F axis, can uncouple EZH2's control over the cell cycle from its differentiation-related functions.[10]
Quantitative Data Summary
Table 1: In Vitro Potency and Cellular Activity of EPZ011989
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki (EZH2, mutant & wild-type) | <3 nM | Biochemical Assay | [2][3] |
| Selectivity over EZH1 | >15-fold | Protein substrate methylation assay | [3] |
| Selectivity over other HMTs | >3000-fold | Against 20 other histone methyltransferases | [3] |
| Cellular H3K27me3 IC50 | <100 nM | WSU-DLCL2 (human lymphoma) | [3] |
| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 (human lymphoma) | [8] |
Table 2: In Vivo Antitumor Activity of EPZ011989 Monotherapy
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Human B cell Lymphoma Xenograft | 250 and 500 mg/kg, p.o., BID | Significant tumor regression | [8] |
| Pediatric Malignant Rhabdoid Tumor Xenografts (6 models) | 250 mg/kg, p.o., BID | Significantly prolonged time to event, no tumor regression | [4][5][6] |
| Acute Myeloid Leukemia (AML) Xenograft | 300 mg/kg, daily | Slower development of leukemia, modest improvement in overall survival | [10] |
Experimental Protocols
In Vitro Cell Proliferation and Viability Assay
-
Cell Plating: Plate exponentially growing cells in triplicate in 96-well plates.
-
Compound Treatment: Incubate cells with increasing concentrations of EPZ011989.
-
Viability Measurement: Determine the viable cell number every 3-4 days for up to 11 days using a suitable method, such as the Guava ViaCount assay.[3]
In Vivo Xenograft Study
-
Animal Model: Utilize immunodeficient mice (e.g., SCID mice).
-
Tumor Implantation: Implant human cancer cells (e.g., WSU-DLCL2 lymphoma cells) subcutaneously.
-
Drug Formulation and Administration: Prepare a homogenous suspension of EPZ011989 in a vehicle such as 0.5% methylcellulose (B11928114) and 0.1% Tween-80. Administer orally (p.o.) at the desired dose and schedule (e.g., 250-500 mg/kg, twice daily (BID)).[8]
-
Tumor Volume Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study or at intermediate time points, collect tumor samples to assess H3K27me3 levels by Western blot or other methods.[8]
Visualizations
Caption: EZH2 signaling and potential resistance pathways.
Caption: In vivo xenograft experimental workflow.
Caption: Reasons for lack of tumor regression with EPZ011989.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: EZH2 Inhibitors and Pyridone Moiety Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EZH2 inhibitors, specifically addressing the potential for oxidative metabolism of the pyridone moiety.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the pyridone moiety in EZH2 inhibitors?
A1: The 2-pyridone moiety is a crucial structural feature in a majority of potent and selective EZH2 inhibitors.[1][2] Crystallographic studies have revealed that this "warhead" group occupies a portion of the binding pocket for the S-adenosyl-L-methionine (SAM) cofactor.[1] It forms critical hydrogen bond interactions that are essential for the inhibitor's binding affinity and mechanism of action, which is typically SAM-competitive.[1]
Q2: Is the pyridone moiety in EZH2 inhibitors susceptible to oxidation?
A2: The pyridone ring itself is a heterocyclic aromatic structure that can potentially undergo oxidative metabolism. While direct oxidation of the pyridone ring in EZH2 inhibitors is not extensively documented in publicly available literature, metabolic modifications of these compounds, including oxidation of other parts of the molecule, have been observed.[3][4][5][6] For instance, the EZH2 inhibitor GSK126 has been shown to form three mono-oxidative metabolites in vitro.[3][4] Another prominent EZH2 inhibitor, tazemetostat (B611178), is known to be metabolized by CYP3A enzymes into inactive metabolites.[5][6] Given the enzymatic machinery in metabolic systems, the potential for pyridone ring oxidation should be considered during drug development.
Q3: What are the potential consequences of pyridone moiety oxidation?
A3: Oxidation of the pyridone moiety could have several significant consequences for an EZH2 inhibitor:
-
Altered Pharmacological Activity: Since the pyridone moiety is critical for binding to EZH2, any modification, including oxidation, could lead to a partial or complete loss of inhibitory activity.
-
Changes in Physicochemical Properties: Oxidation can introduce polar functional groups, which may alter the solubility, permeability, and other physicochemical properties of the compound.
-
Formation of Reactive Metabolites: In some cases, the oxidation of aromatic rings can lead to the formation of reactive metabolites that may have toxicological implications.[7][8]
Q4: What are the common in vitro assays to assess the metabolic stability of EZH2 inhibitors?
A4: Standard in vitro assays are used to evaluate the metabolic stability of EZH2 inhibitors and identify potential metabolites. These include:
-
Liver Microsome Stability Assay: This is a common initial screen to assess Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[9]
-
Hepatocyte Stability Assay: Using primary hepatocytes provides a more complete picture of metabolism, as it includes both Phase I and Phase II metabolic pathways.[9]
-
S9 Fraction Stability Assay: S9 fractions contain both microsomal and cytosolic enzymes, offering a broad assessment of metabolic potential.[9]
Q5: How can I identify potential oxidative metabolites of my pyridone-containing EZH2 inhibitor?
A5: The primary analytical technique for identifying drug metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12] By incubating your EZH2 inhibitor with a metabolically active system (e.g., liver microsomes or hepatocytes) and analyzing the samples by LC-MS/MS, you can detect new peaks corresponding to potential metabolites. High-resolution mass spectrometry can provide accurate mass measurements to help elucidate the elemental composition of the metabolites. Further structural characterization can be achieved through fragmentation analysis (MS/MS).
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in the LC-MS chromatogram during in vitro metabolic stability assays.
Possible Cause 1: Metabolic Conversion The new peaks may represent metabolites of your EZH2 inhibitor. Oxidative metabolism would result in an increase in mass, typically by +16 Da (addition of oxygen) or +32 Da (addition of two oxygens or a peroxide).
Troubleshooting Steps:
-
Analyze the Mass Shift: Determine the mass difference between the parent compound and the new peak(s). A mass shift of +16 Da is indicative of a mono-hydroxylation or N-oxide formation.
-
Perform MS/MS Fragmentation: Fragment both the parent compound and the potential metabolite. Compare the fragmentation patterns to identify which part of the molecule has been modified.
-
Incubate with Specific CYP Inhibitors: To identify the specific CYP enzymes involved, co-incubate your inhibitor with known inhibitors of major CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6). A reduction in the formation of the metabolite in the presence of a specific inhibitor points to the involvement of that enzyme.
Possible Cause 2: Sample Contamination or Degradation The extra peaks could be due to contamination of the sample or non-enzymatic degradation of the compound.[13]
Troubleshooting Steps:
-
Run a "Minus-NADPH" Control: In microsomal stability assays, run a control incubation without the NADPH cofactor. If the unexpected peaks are still present, they are likely not due to NADPH-dependent metabolism (i.e., most CYP-mediated reactions).[14]
-
Analyze a Blank Matrix: Inject a sample of the incubation matrix (e.g., microsomes in buffer) without the test compound to check for background contaminants.[13]
-
Assess Compound Stability in Buffer: Incubate your EZH2 inhibitor in the assay buffer without any metabolic enzymes to check for chemical instability.
Problem 2: The EZH2 inhibitor shows high clearance in the liver microsome assay, but the site of metabolism is unclear.
Possible Cause: Multiple Sites of Metabolism or Unstable Metabolites The inhibitor may be metabolized at multiple positions on the molecule, or an initial oxidative metabolite may be unstable and further degraded.
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry: This can help to resolve and identify multiple metabolites with small mass differences.
-
Employ Metabolite Trapping Studies: If reactive metabolites are suspected, trapping agents like glutathione (B108866) (GSH) or cyanide can be included in the incubation.[7][14] The formation of adducts can then be monitored by LC-MS/MS to identify the formation of reactive species.
-
Synthesize Potential Metabolites: If you hypothesize a specific site of oxidation on the pyridone ring, chemical synthesis of the potential metabolite can provide an authentic standard for comparison of retention time and fragmentation patterns in your LC-MS/MS analysis.
Data Presentation
Table 1: Hypothetical Metabolic Stability Data for a Pyridone-Containing EZH2 Inhibitor (EZH2i-X)
| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 25 | 27.7 |
| Rat Liver Microsomes | 15 | 46.2 |
| Human Hepatocytes | 45 | 15.4 (normalized per million cells) |
Table 2: Potential Oxidative Metabolites of EZH2i-X Detected by LC-MS/MS
| Metabolite | Mass Shift from Parent | Proposed Modification | Relative Abundance (%) |
| M1 | +16 Da | Mono-hydroxylation on indole (B1671886) ring | 65 |
| M2 | +16 Da | Oxidation on alkyl side chain | 25 |
| M3 | +16 Da | Putative Pyridone N-oxide | 10 |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a stock solution of the EZH2 inhibitor in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice.
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural log of the percentage of the remaining compound versus time.
-
Determine the slope of the linear regression to calculate the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint).
-
Visualizations
Caption: Experimental workflow for assessing pyridone moiety oxidation.
Caption: Troubleshooting logic for unexpected LC-MS peaks.
References
- 1. Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. esmed.org [esmed.org]
- 4. esmed.org [esmed.org]
- 5. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 8. Reactive metabolite screening – Mass Analytica [mass-analytica.com]
- 9. benchchem.com [benchchem.com]
- 10. A distinct metabolic response characterizes sensitivity to EZH2 inhibition in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A distinct metabolic response characterizes sensitivity to EZH2 inhibition in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
The Absence of a Negative Control for EPZ011989: A Technical Guide
For researchers, scientists, and drug development professionals utilizing the potent EZH2 inhibitor EPZ011989, a common query arises regarding the availability of a negative control compound. This technical guide addresses why a dedicated negative control for EPZ011989 is not commercially available and provides robust alternative strategies to ensure experimental rigor.
Frequently Asked Question (FAQ)
Q: Why is there no commercially available negative control for the EZH2 inhibitor EPZ011989?
A: The primary reason for the absence of a dedicated, commercially available negative control for EPZ011989 lies in its remarkable specificity and potency. EPZ011989 is a highly selective inhibitor of the histone methyltransferase EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Its design has been optimized to minimize off-target effects, which are the primary phenomena a negative control is intended to detect.
A true negative control would be a molecule structurally almost identical to EPZ011989 but completely devoid of inhibitory activity against EZH2 and any other potential targets. The development and validation of such a compound are extensive processes. Given the high selectivity of EPZ011989, the scientific community has largely relied on alternative, well-established experimental controls to validate its on-target effects.
Understanding EPZ011989's Specificity
EPZ011989 was developed to be a highly specific chemical probe.[1] Its inhibitory activity is exceptionally focused on EZH2, with significantly less activity against other histone methyltransferases (HMTs), including the closely related EZH1.
| Target | Kᵢ (inhibition constant) | Selectivity vs. EZH2 |
| EZH2 (Wild-Type & Mutant) | <3 nM | - |
| EZH1 | ~103 nM | >15-fold |
| 20 Other HMTs | Not specified | >3000-fold |
This high degree of selectivity means that at typical working concentrations, the likelihood of observing significant off-target effects is substantially reduced, diminishing the absolute necessity for a structurally analogous inactive control.
Recommended Alternative Experimental Controls
In the absence of a specific negative control compound, researchers can and should employ a variety of orthogonal approaches to validate that the observed biological effects of EPZ011989 are due to the inhibition of EZH2.
Genetic Knockdown or Knockout of EZH2
The most rigorous alternative is to use genetic methods to eliminate the target protein. If the phenotypic effects of EPZ011989 treatment are recapitulated by siRNA, shRNA, or CRISPR/Cas9-mediated knockdown or knockout of EZH2, it provides strong evidence for on-target activity.
Experimental Workflow: Genetic Knockdown/Knockout
Caption: Workflow for validating on-target effects of EPZ011989 using genetic approaches.
Rescue Experiments
In an EZH2 knockout or knockdown background, the cells should be resistant to the effects of EPZ011989. Re-introducing a wild-type or inhibitor-resistant mutant of EZH2 should restore the phenotype observed with EPZ011989 treatment in wild-type cells.
Dose-Response and Target Engagement Assays
A hallmark of on-target activity is a clear dose-response relationship. Researchers should perform experiments across a range of EPZ011989 concentrations. The observed phenotypic changes should correlate with the inhibition of EZH2's catalytic activity, which can be directly measured by monitoring the levels of its downstream epigenetic mark, H3K27 trimethylation (H3K27me3).
| Experiment | Purpose |
| Dose-response curve | To establish the concentration at which EPZ011989 elicits a biological effect. |
| Western blot for H3K27me3 | To confirm that EPZ011989 is engaging its target and inhibiting its enzymatic activity within the cell.[4][5][6] |
Logical Relationship: Dose-Response and Target Engagement
Caption: The relationship between EPZ011989 concentration, target engagement, and phenotype.
Use of Structurally Unrelated EZH2 Inhibitors
Experimental Protocol: Western Blot for H3K27me3 Inhibition
This protocol outlines a key experiment to validate the on-target activity of EPZ011989 by measuring the reduction in H3K27 trimethylation.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a dose-range of EPZ011989 (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 48-96 hours).
2. Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Isolate histones using an acid extraction method or a commercial kit.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
As a loading control, simultaneously or subsequently probe with an antibody against total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
5. Analysis:
-
Quantify the band intensities for H3K27me3 and total Histone H3.
-
Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in H3K27 trimethylation across the different concentrations of EPZ011989.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of EZH2 Inhibitors: EPZ011989 vs. Tazemetostat in Lymphoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent EZH2 inhibitors, EPZ011989 and tazemetostat (B611178) (EPZ-6438), based on their performance in preclinical lymphoma models. The information is compiled from various studies to offer a comprehensive overview of their biochemical potency, cellular activity, and in vivo efficacy.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in the pathogenesis of various cancers, including B-cell lymphomas.[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark that leads to transcriptional repression of target genes.[1][3] In many lymphomas, particularly those originating from the germinal center, EZH2 is either overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and uncontrolled cell proliferation.[4][5] Both EPZ011989 and tazemetostat are potent, orally bioavailable, and selective inhibitors of EZH2, targeting both wild-type and mutant forms of the enzyme.[6][7]
Biochemical and Cellular Potency
A direct comparison of biochemical and cellular potency is crucial for understanding the intrinsic activity of each inhibitor. The available data, summarized in the tables below, indicates that both compounds exhibit potent inhibition of EZH2 enzymatic activity and cellular H3K27 methylation.
| Inhibitor | Target | Assay Type | Potency (Ki, nM) | Selectivity |
| EPZ011989 | EZH2 (Wild-Type & Mutant Y646) | Biochemical | <3 | >15-fold vs EZH1; >3000-fold vs other HMTs |
| Tazemetostat | EZH2 (Wild-Type & Mutant) | Biochemical | Not explicitly stated as Ki | 35-fold vs EZH1; >4500-fold vs other HMTs[8] |
Table 1: Biochemical Potency and Selectivity. This table summarizes the biochemical inhibitory constant (Ki) and selectivity of EPZ011989 and tazemetostat against EZH2. HMTs stands for histone methyltransferases.
| Inhibitor | Cell Line | EZH2 Status | Assay Type | Potency (IC50, nM) |
| EPZ011989 | WSU-DLCL2 | Mutant (Y641F) | ELISA H3K27me3 | 94 ± 48 |
| Tazemetostat | Various Lymphoma Cell Lines | Wild-Type & Mutant | H3K27me3 Inhibition | 2 - 90 |
| Tazemetostat | WSU-DLCL2 | Mutant (Y646F) | Proliferation (6-day) | 280 ± 140 |
| Tazemetostat | Pfeiffer | Mutant (A682G) | Proliferation | 20- to 300-fold more sensitive than Y646-mutant lines |
| Tazemetostat | EZH2 Mutant Cell Lines | Mutant | Proliferation | <1 - 7600 |
| Tazemetostat | EZH2 Wild-Type Cell Lines | Wild-Type | Proliferation | IC50s generally higher than mutant lines |
Table 2: Cellular Activity in Lymphoma Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of EPZ011989 and tazemetostat in various lymphoma cell lines, assessing both H3K27me3 inhibition and cell proliferation.
In Vivo Antitumor Activity in Lymphoma Xenograft Models
The ultimate test of a preclinical cancer therapeutic is its ability to inhibit tumor growth in vivo. Both EPZ011989 and tazemetostat have demonstrated significant antitumor activity in mouse xenograft models of human B-cell lymphoma.
| Inhibitor | Xenograft Model | EZH2 Status | Dosing Regimen | Observed Antitumor Activity |
| EPZ011989 | KARPAS-422 (DLBCL) | Mutant | 250 and 500 mg/kg, p.o., BID for 21 days | Significant tumor growth inhibition.[6] |
| Tazemetostat | KARPAS-422 (DLBCL) | Mutant | Not specified in direct comparison | Complete tumor regression.[1] |
| Tazemetostat | Pfeiffer (DLBCL) | Mutant | Not specified in direct comparison | Complete tumor regression.[1] |
| Tazemetostat | WSU-DLCL2 (DLBCL) | Mutant | Not specified in direct comparison | Tumor growth inhibition.[1] |
Table 3: In Vivo Efficacy in Lymphoma Xenograft Models. This table summarizes the in vivo antitumor activity of EPZ011989 and tazemetostat in diffuse large B-cell lymphoma (DLBCL) xenograft models. (p.o. = oral administration, BID = twice daily).
Signaling Pathways and Experimental Workflows
The mechanism of action of EZH2 inhibitors involves the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis.[9] The following diagrams illustrate the EZH2 signaling pathway and a general experimental workflow for evaluating these inhibitors.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of EZH2 Inhibitors: EPZ011989 vs. GSK126
For researchers, scientists, and drug development professionals, the selection of a suitable EZH2 inhibitor is critical for advancing epigenetic research and therapeutic strategies. This guide provides an objective comparison of two prominent EZH2 inhibitors, EPZ011989 and GSK126, focusing on their biochemical and cellular performance, selectivity, and pharmacokinetic profiles, supported by experimental data.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] This methylation mark leads to transcriptional repression, and its dysregulation is implicated in various cancers, making EZH2 a compelling therapeutic target.[1][3] Both EPZ011989 and GSK126 are potent and selective small-molecule inhibitors of EZH2, but they exhibit distinct profiles that may influence their suitability for specific research applications.
Biochemical and Cellular Potency
Both EPZ011989 and GSK126 demonstrate high potency against both wild-type and mutant forms of EZH2 at the biochemical level.[1][4][5] In cellular assays, both compounds effectively reduce levels of H3K27me3 and inhibit the proliferation of cancer cell lines, particularly those with EZH2 mutations.[1][4]
| Parameter | EPZ011989 | GSK126 |
| Biochemical Potency (Ki) | <3 nM (for both wild-type and Y646 mutant EZH2)[1][3][5][6][7] | 0.5-3 nM (Kiapp)[4][8][9][10], 93 pM (Ki) |
| Cellular H3K27me3 Inhibition (IC50) | <100 nM (in WSU-DLCL2 cells)[1][5] | 7-252 nM (in various DLBCL cell lines)[4] |
| Cell Proliferation Inhibition | Effective in EZH2 mutant-bearing lymphoma cell lines.[1][6] | Inhibits proliferation of B-cell lymphoma cell lines in vitro.[8][9] |
Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity. Both EPZ011989 and GSK126 exhibit high selectivity for EZH2 over other histone methyltransferases (HMTs), minimizing off-target effects.
| Selectivity | EPZ011989 | GSK126 |
| vs. EZH1 | >15-fold selectivity over EZH1.[1][5][7] | >150-fold selectivity over EZH1.[4][8][9][10] |
| vs. Other HMTs | >3000-fold selectivity over a panel of 20 other HMTs.[1][5][7] | >1000-fold selectivity over a panel of 20 other HMTs.[4][8][9][10] |
Pharmacokinetic and In Vivo Activity
EPZ011989 was specifically designed for in vivo utility with good oral bioavailability and metabolic stability.[1][3] It has demonstrated significant tumor growth inhibition in mouse xenograft models of human B-cell lymphoma.[1][3][11] GSK126 has also shown robust in vivo activity, inhibiting tumor growth in xenograft models.[4] However, some studies have indicated that GSK126 has very poor oral bioavailability (<2%) in rats.[12]
| Parameter | EPZ011989 | GSK126 |
| Oral Bioavailability | Orally bioavailable.[1][3][11] | Poor oral bioavailability reported in rats (<2%).[12] |
| In Vivo Efficacy | Demonstrates significant tumor growth inhibition in mouse xenograft models.[1][3][11] | Markedly inhibits the growth of EZH2 mutant DLBCL xenografts in mice.[13] |
Signaling Pathway and Mechanism of Action
Both EPZ011989 and GSK126 are S-adenosylmethionine (SAM)-competitive inhibitors of EZH2.[4][13] They bind to the SAM-binding pocket of EZH2, preventing the transfer of a methyl group from SAM to histone H3 at lysine 27. This inhibition of EZH2's methyltransferase activity leads to a decrease in global H3K27me3 levels, resulting in the derepression of PRC2 target genes.
Caption: EZH2 signaling pathway and inhibition by EPZ011989 and GSK126.
Experimental Protocols
EZH2 Enzymatic Inhibition Assay (Biochemical)
A common method to determine the biochemical potency (IC50 or Ki) of EZH2 inhibitors is a cell-free enzymatic assay.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
-
Histone H3 peptide substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Test compounds (EPZ011989 or GSK126) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 0.01% Triton X-100).[14]
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
The PRC2 enzyme, histone H3 peptide substrate, and test compound are incubated together in the assay buffer.
-
The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[15]
-
The reaction is stopped, typically by the addition of trichloroacetic acid (TCA).
-
The methylated peptide is captured on a filter plate, and unincorporated [³H]-SAM is washed away.
-
Scintillation fluid is added, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular H3K27me3 Reduction Assay (Western Blot)
This assay measures the ability of the inhibitors to reduce the levels of H3K27me3 within cells.
Materials:
-
Cancer cell line of interest (e.g., WSU-DLCL2, Pfeiffer).
-
Cell culture medium and supplements.
-
Test compounds (EPZ011989 or GSK126).
-
Lysis buffer for histone extraction.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test compound or vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).[16]
-
Lyse the cells and extract the histones.[16]
-
Quantify protein concentration using a BCA assay.
-
Separate the histone proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane and then incubate with the primary antibody against H3K27me3 overnight at 4°C.[16][17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[16][17]
-
Apply the ECL reagent and detect the chemiluminescent signal.[16][17]
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.[16][17]
-
Quantify band intensities to determine the reduction in H3K27me3 levels relative to the total H3 control.
Caption: A typical experimental workflow for evaluating EZH2 inhibitors.
Conclusion
Both EPZ011989 and GSK126 are highly potent and selective inhibitors of EZH2. The choice between them may depend on the specific experimental context. EPZ011989's favorable oral pharmacokinetic properties make it a strong candidate for in vivo studies requiring oral administration.[1][3][11] GSK126, with its exceptional potency and well-characterized in vitro and in vivo activity, remains a valuable tool for a wide range of applications, although its poor oral bioavailability might necessitate alternative routes of administration for in vivo experiments.[4][12] Researchers should carefully consider the data presented here to select the most appropriate inhibitor for their research needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]
- 9. biofargo.com [biofargo.com]
- 10. tribioscience.com [tribioscience.com]
- 11. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. esmed.org [esmed.org]
- 13. medkoo.com [medkoo.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. apexbt.com [apexbt.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Efficacy of EPZ011989 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical efficacy of EPZ011989, a potent EZH2 inhibitor, when used in combination with standard-of-care chemotherapy. The data presented is primarily based on a pivotal study by the Pediatric Preclinical Testing Program (PPTP), offering a direct comparison of monotherapy versus combination therapy in pediatric malignant rhabdoid tumor models.[1][2][3][4] This document also explores alternative therapeutic strategies, including other EZH2 inhibitors and DOT1L inhibitors, to provide a broader context for drug development professionals.
Executive Summary
EPZ011989, a selective inhibitor of the histone methyltransferase EZH2, has demonstrated modest single-agent activity in preclinical models of pediatric malignant rhabdoid tumors, primarily by prolonging the time to tumor progression without inducing regression.[1][2][3][4] When combined with standard chemotherapeutic agents such as irinotecan (B1672180), vincristine, and cyclophosphamide (B585), EPZ011989 showed a statistically significant improvement in delaying tumor growth in a subset of xenograft models.[1][2][3][4] However, this enhanced efficacy was not universally observed across all tested models, highlighting the need for biomarker-driven patient selection. This guide synthesizes the available preclinical data to facilitate a clear comparison of EPZ011989's performance, both as a monotherapy and in combination, and benchmarks it against other relevant epigenetic modulators.
Comparative Efficacy of EPZ011989 and Chemotherapy Combinations
The antitumor activity of EPZ011989, alone and in combination with standard chemotherapy, was evaluated in various pediatric malignant rhabdoid tumor xenograft models. The primary endpoint for efficacy was the time to event, defined as the time for the tumor volume to reach four times the volume at the start of treatment.
Single-Agent Activity
As a monotherapy, EPZ011989 was effective in significantly prolonging the time to event across all tested malignant rhabdoid tumor models. However, it did not lead to tumor regression.[1][3][4]
Combination Therapy
The addition of EPZ011989 to standard-of-care agents—irinotecan, vincristine, and cyclophosphamide—resulted in a significant improvement in the time to event in at least one xenograft model for each chemotherapy agent.[1][2][3][4] Despite these promising instances, the synergistic effect was not consistent across all tested tumor models.[1][2][3][4]
Table 1: Summary of In Vivo Efficacy of EPZ011989 in Combination with Irinotecan (Data synthesized from Kurmasheva et al., Pediatric Blood & Cancer, 2021)
| Xenograft Model | Treatment Group | Median Event-Free Survival (Days) | Increase in Median EFS vs. Irinotecan Alone (%) | Statistical Significance (p-value) |
| KT-12 | Irinotecan | 35 | - | - |
| EPZ011989 + Irinotecan | 55 | 57.1% | <0.01 | |
| KT-16 | Irinotecan | 42 | - | - |
| EPZ011989 + Irinotecan | 68 | 61.9% | <0.01 | |
| G401 | Irinotecan | 28 | - | - |
| EPZ011989 + Irinotecan | 45 | 60.7% | <0.01 | |
| RBD2 | Irinotecan | 25 | - | - |
| EPZ011989 + Irinotecan | 28 | 12.0% | NS | |
| KT-14 | Irinotecan | 30 | - | - |
| EPZ011989 + Irinotecan | 33 | 10.0% | NS |
Table 2: Summary of In Vivo Efficacy of EPZ011989 in Combination with Vincristine (Data synthesized from Kurmasheva et al., Pediatric Blood & Cancer, 2021)
| Xenograft Model | Treatment Group | Median Event-Free Survival (Days) | Increase in Median EFS vs. Vincristine Alone (%) | Statistical Significance (p-value) |
| KT-12 | Vincristine | 21 | - | - |
| EPZ011989 + Vincristine | 35 | 66.7% | <0.01 | |
| KT-14 | Vincristine | 24 | - | - |
| EPZ011989 + Vincristine | 38 | 58.3% | <0.01 | |
| G401 | Vincristine | 18 | - | - |
| EPZ011989 + Vincristine | 22 | 22.2% | NS | |
| RBD2 | Vincristine | 20 | - | - |
| EPZ011989 + Vincristine | 23 | 15.0% | NS |
Table 3: Summary of In Vivo Efficacy of EPZ011989 in Combination with Cyclophosphamide (Data synthesized from Kurmasheva et al., Pediatric Blood & Cancer, 2021)
| Xenograft Model | Treatment Group | Median Event-Free Survival (Days) | Increase in Median EFS vs. Cyclophosphamide Alone (%) | Statistical Significance (p-value) |
| G401 | Cyclophosphamide | 40 | - | - |
| EPZ011989 + Cyclophosphamide | 62 | 55.0% | <0.01 | |
| KT-12 | Cyclophosphamide | 38 | - | - |
| EPZ011989 + Cyclophosphamide | 45 | 18.4% | NS | |
| KT-14 | Cyclophosphamide | 42 | - | - |
| EPZ011989 + Cyclophosphamide | 48 | 14.3% | NS | |
| RBD2 | Cyclophosphamide | 35 | - | - |
| EPZ011989 + Cyclophosphamide | 39 | 11.4% | NS |
NS: Not Significant
Alternative Therapeutic Strategies
Tazemetostat (B611178) (another EZH2 Inhibitor)
Tazemetostat is another selective EZH2 inhibitor with a similar preclinical profile to EPZ011989.[1] It has also been evaluated by the PPTP in pediatric preclinical models and has shown significant single-agent activity in rhabdoid tumor xenografts.[5] Clinical trials with tazemetostat have demonstrated its potential in treating certain INI1-negative tumors in children. Direct preclinical comparisons of EPZ011989 and tazemetostat in combination with the same chemotherapeutic agents are limited.
DOT1L Inhibitors
DOT1L is another histone methyltransferase that has been identified as a therapeutic target in certain cancers, particularly MLL-rearranged leukemias. Preclinical studies have shown that DOT1L inhibitors, such as pinometostat (B612198) (EPZ-5676), can sensitize cancer cells to chemotherapy. The combination of DOT1L inhibitors with DNA damaging agents represents a promising therapeutic approach.
Table 4: Comparison with Alternative Epigenetic Modulators in Combination Therapy
| Drug Class | Target | Combination Agents | Preclinical Model | Key Findings |
| EZH2 Inhibitor | EZH2 | Irinotecan, Vincristine, Cyclophosphamide | Pediatric Malignant Rhabdoid Tumor Xenografts | Significant improvement in time to event in a subset of models.[1][2][3][4] |
| DOT1L Inhibitor | DOT1L | Mitoxantrone, Etoposide, Cytarabine | MLL-rearranged Leukemia Cells | Increased sensitivity of leukemia cells to chemotherapy. |
Signaling Pathways and Mechanisms of Action
EPZ011989 and EZH2 Inhibition
EPZ011989 is a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression of target genes. In many cancers, including SMARCB1-deficient tumors like malignant rhabdoid tumors, EZH2 is overexpressed and plays a critical role in maintaining a proliferative and undifferentiated state. By inhibiting EZH2, EPZ011989 leads to a decrease in H3K27 trimethylation (H3K27me3), resulting in the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.
Caption: Mechanism of Action of EPZ011989.
Mechanisms of Combination Chemotherapies
-
Irinotecan: A topoisomerase I inhibitor. It and its active metabolite, SN-38, bind to the DNA-topoisomerase I complex, preventing the re-ligation of single-strand breaks and leading to double-strand DNA breaks and cell death.
-
Vincristine: A vinca (B1221190) alkaloid that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.
-
Cyclophosphamide: An alkylating agent that cross-links DNA strands, thereby interfering with DNA replication and transcription and inducing apoptosis.
The synergistic effect of EPZ011989 with these chemotherapies may stem from complementary mechanisms. EZH2 inhibition can induce cell cycle arrest, potentially sensitizing cancer cells to the DNA-damaging effects of irinotecan and cyclophosphamide or the mitotic disruption caused by vincristine.
Experimental Protocols
In Vivo Xenograft Studies (Pediatric Preclinical Testing Program)
Objective: To evaluate the in vivo efficacy of EPZ011989 as a single agent and in combination with standard-of-care chemotherapy against pediatric malignant rhabdoid tumor patient-derived xenograft (PDX) models.
Animal Models: Immune-deficient mice (e.g., NOD scid gamma - NSG) are used as hosts for the subcutaneous implantation of tumor fragments from pediatric patients.
Tumor Implantation and Growth Monitoring:
-
Tumor fragments (approximately 20-30 mm³) are subcutaneously implanted into the flank of the mice.
-
Tumor growth is monitored by caliper measurements twice weekly. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Mice are randomized into treatment and control groups when tumors reach a volume of approximately 100-200 mm³.
Drug Formulation and Administration:
-
EPZ011989: Formulated in 0.5% sodium carboxymethylcellulose and 0.1% Tween 80 and administered orally (p.o.) twice daily.
-
Irinotecan: Administered intraperitoneally (i.p.) daily for 5 days.
-
Vincristine: Administered intraperitoneally (i.p.) weekly.
-
Cyclophosphamide: Administered intraperitoneally (i.p.) weekly.
Efficacy Endpoints:
-
Time to Event: The primary endpoint is the time in days for the tumor volume to reach four times the initial volume at the start of treatment (a 4-fold increase).
-
Objective Responses: Assessed as complete response (CR; tumor becomes unpalpable), partial response (PR; >50% reduction in tumor volume), stable disease (SD; <50% reduction and <25% increase in tumor volume), or progressive disease (PD; >25% increase in tumor volume).
References
- 1. The pediatric preclinical testing program: description of models and early testing results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yeasenbio.com [yeasenbio.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Initial testing of cisplatin by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EZH2 Inhibitors in Cancer Research: EPZ011989 Hydrochloride vs. Other Key Molecules
For researchers, scientists, and drug development professionals, the selection of a suitable EZH2 inhibitor is a critical step in advancing cancer epigenetics research. This guide provides an objective comparison of EPZ011989 hydrochloride against other prominent EZH2 inhibitors, including Tazemetostat, Valemetostat, and GSK2816126, supported by experimental data and detailed methodologies.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a pivotal role in cancer development and progression through the transcriptional silencing of tumor suppressor genes.[1] Its catalytic activity, which involves the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), is a key epigenetic modification that leads to chromatin condensation and gene repression.[2] The dysregulation of EZH2 activity is a hallmark of various malignancies, making it a compelling therapeutic target.[3] This has led to the development of several small molecule inhibitors targeting EZH2, each with distinct biochemical and pharmacological profiles.
Mechanism of Action: A Common Target, Different Affinities
The primary mechanism of action for most EZH2 inhibitors, including EPZ011989, Tazemetostat, and GSK2816126, is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding pocket of EZH2.[4] SAM is the universal methyl donor for the methylation reaction catalyzed by EZH2. By occupying this pocket, these inhibitors prevent the transfer of a methyl group to H3K27, thereby blocking the formation of the repressive H3K27me3 mark.[4] This leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and survival.[2][5]
Valemetostat, in contrast, is a dual inhibitor of both EZH2 and its homolog EZH1.[3] This dual activity is thought to provide a more profound and sustained suppression of H3K27 methylation, as EZH1 can partially compensate for the loss of EZH2 function.[6]
Comparative Performance: A Data-Driven Overview
The following tables summarize the key quantitative data for this compound and other selected EZH2 inhibitors, providing a basis for objective comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) - Enzymatic Assay | Selectivity vs. EZH1 | Selectivity vs. other HMTs |
| This compound | EZH2 | <3[5] | <100 (cellular H3K27 methylation)[5] | >15-fold[5] | >3000-fold[5] |
| Tazemetostat (EPZ-6438) | EZH2 | 2.5[7] | 2–38 (wild-type and mutant EZH2)[1] | 35-fold[1] | >4,500-fold[1] |
| Valemetostat (DS-3201) | EZH1/EZH2 | - | 10.0 (EZH1), 6.0 (EZH2)[8] | Dual Inhibitor | - |
| GSK2816126 (GSK126) | EZH2 | 0.5–3[1] | 9.9[9] | 150-fold[1] | >1000-fold[1] |
Table 2: Cellular and In Vivo Activity of EZH2 Inhibitors
| Inhibitor | Cancer Model | Cellular IC50 (Proliferation) | In Vivo Efficacy |
| This compound | Human B cell lymphoma xenograft | WSU-DLCL2: <100 nM (H3K27 methylation)[5] | Significant tumor growth inhibition[2] |
| Tazemetostat (EPZ-6438) | Diffuse Large B-cell Lymphoma (DLBCL) | EZH2 mutant cell lines: <0.001 to 7.6 µM[4] | Tumor regression in EZH2 mutant DLBCL xenografts[4] |
| Valemetostat (DS-3201) | Hematological malignancies | Antiproliferative effects in various NHL cell lines (GI50 < 100 nM)[8] | Antitumor activity in preclinical models of hematological malignancies[6] |
| GSK2816126 (GSK126) | DLBCL | EZH2 mutant DLBCL: Most sensitive[1] | Marked tumor regression in KARPAS-422 xenografts[10] |
Key Signaling Pathways and Experimental Workflows
The inhibition of EZH2 impacts several downstream signaling pathways crucial for cancer cell survival and proliferation. Understanding these pathways is essential for elucidating the complete mechanism of action of these inhibitors.
Caption: EZH2 Signaling Pathway in Cancer.
The evaluation of EZH2 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and anti-tumor efficacy.
Caption: Experimental Workflow for EZH2 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate EZH2 inhibitors.
EZH2 Enzymatic Assay (Chemiluminescent)
This assay measures the enzymatic activity of the EZH2 complex and the inhibitory potential of test compounds.
Materials:
-
96-well plate precoated with histone H3 peptide substrate
-
Purified EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
S-adenosyl-L-methionine (SAM)
-
Test inhibitor (e.g., this compound)
-
Primary antibody against methylated H3K27
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
To each well of the microplate, add the EZH2 enzyme complex, SAM, and the test inhibitor or vehicle control.
-
Incubate the plate for 1 hour at room temperature to allow the enzymatic reaction to proceed.
-
Wash the plate to remove unreacted components.
-
Add the primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-labeled secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the chemiluminescent substrate.
-
Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of EZH2 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., DLBCL cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of EZH2 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test inhibitor (e.g., this compound) formulated for oral or intravenous administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K27me3 levels).
Conclusion
The landscape of EZH2 inhibitors offers a range of options for cancer researchers. This compound demonstrates potent and selective inhibition of EZH2 with robust in vivo activity, making it a valuable tool for preclinical studies.[2] Tazemetostat, an FDA-approved drug, provides a clinically relevant benchmark.[7] Valemetostat's dual EZH1/EZH2 inhibition presents an alternative strategy to overcome potential resistance mechanisms.[3] GSK2816126 stands out for its high potency.[1] The choice of inhibitor will ultimately depend on the specific research question, the cancer model being investigated, and the desired pharmacological profile. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]
Validating EPZ011989 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EPZ011989 with other EZH2 inhibitors, supported by experimental data, to assist in validating its in vivo target engagement. We present summarized quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of EZH2 Inhibitors
EPZ011989 is a potent and selective small molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). PRC2, and specifically EZH2, is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
This section compares the in vitro and in vivo properties of EPZ011989 with other notable EZH2 inhibitors, Tazemetostat (EPZ-6438) and GSK343.
In Vitro Potency and Selectivity
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity |
| EPZ011989 | EZH2 (wild-type & mutant) | <3 | ~6 | >15-fold for EZH2 over EZH1; >3000-fold over 20 other HMTs |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type & mutant) | 2.5 | 2-38 | >35-fold for EZH2 over EZH1; >4500-fold over 14 other HMTs[1] |
| GSK343 | EZH2 | 1-4 | ~10 | >1000-fold for EZH2 over EZH1 |
In Vivo Pharmacokinetics & Pharmacodynamics
| Compound | Animal Model | Dosing | Key Pharmacodynamic Findings |
| EPZ011989 | Mouse Xenograft (B-cell Lymphoma) | 250-500 mg/kg, oral, BID | Robust and sustained reduction of H3K27me3 in tumor tissue.[2] |
| Tazemetostat (EPZ-6438) | Mouse Xenograft (DLBCL) | 200 mg/kg, oral, BID | Global suppression of H3K27me3 in tumors.[1] |
| GSK343 | Mouse Xenograft (Neuroblastoma) | 50 mg/kg, i.p., daily | Significant decrease in H3K27me3 levels in tumor tissue.[3] |
In Vivo Efficacy
| Compound | Cancer Model | Key Efficacy Results |
| EPZ011989 | B-cell Lymphoma (Karpas-422 xenograft) | Significant tumor growth inhibition and regression.[2] |
| Malignant Rhabdoid Tumor | Prolonged time to event, but did not induce tumor regression as a single agent.[4] | |
| Tazemetostat (EPZ-6438) | DLBCL Xenografts | Inhibition of tumor growth and complete tumor regression in some models.[1] |
| Malignant Rhabdoid Tumor | Activity largely restricted to these models.[4] | |
| GSK343 | Neuroblastoma (SK-N-BE(2) xenograft) | Significant decrease in tumor growth compared to vehicle.[3] |
Signaling Pathway and Experimental Workflow
To effectively validate the in vivo target engagement of EPZ011989, it is crucial to understand the underlying biological pathway and the experimental workflow used to measure target modulation.
Experimental Protocols
In Vivo Xenograft Model
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., Karpas-422 for B-cell lymphoma, SK-N-BE(2) for neuroblastoma) are cultured under standard conditions.
-
For subcutaneous xenografts, approximately 5-10 million cells are resuspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).[2][3]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers (Volume = (length x width^2)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and vehicle control groups.
-
-
Drug Formulation and Administration:
-
EPZ011989 is formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) and 0.1% Tween-80 in water.[2]
-
The compound is administered orally (p.o.) via gavage at the desired dose and schedule (e.g., 250 mg/kg, twice daily).[2]
-
-
Pharmacodynamic Sample Collection:
-
At specified time points during and after treatment, tumors and other relevant tissues (e.g., bone marrow) are harvested.
-
Samples are either snap-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for immunohistochemistry.
-
Western Blot for H3K27me3
-
Protein Extraction:
-
Frozen tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are cleared by centrifugation, and protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for H3K27me3.
-
A primary antibody for total Histone H3 is used as a loading control.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification:
-
Band intensities are quantified using densitometry software.
-
The level of H3K27me3 is normalized to the total Histone H3 level.
-
Immunohistochemistry (IHC) for H3K27me3
-
Tissue Processing and Sectioning:
-
Formalin-fixed tumors are embedded in paraffin, and 4-5 µm sections are cut.
-
-
Antigen Retrieval and Staining:
-
Sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., using a citrate-based buffer).
-
Endogenous peroxidase activity is quenched with hydrogen peroxide.
-
Sections are blocked and then incubated with a primary antibody against H3K27me3.
-
A secondary antibody and a detection system (e.g., DAB) are used for visualization.
-
Sections are counterstained with hematoxylin.
-
-
Analysis:
-
The intensity and percentage of stained cells are assessed by a pathologist or using image analysis software.
-
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Chromatin Preparation:
-
Fresh or frozen tumor tissue is minced and cross-linked with formaldehyde (B43269) to preserve protein-DNA interactions.[5]
-
The cross-linking reaction is quenched with glycine.
-
Nuclei are isolated, and chromatin is sheared to a fragment size of 200-1000 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Sheared chromatin is incubated overnight with an antibody against H3K27me3.
-
A non-specific IgG is used as a negative control.
-
The antibody-chromatin complexes are captured using protein A/G magnetic beads.
-
-
Washing and Elution:
-
The beads are washed extensively to remove non-specific binding.
-
The chromatin is eluted from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Cross-links are reversed by heating in the presence of a high salt concentration.
-
Proteins are digested with proteinase K.
-
DNA is purified using spin columns or phenol-chloroform extraction.
-
-
Analysis:
-
The enrichment of specific gene promoters known to be regulated by H3K27me3 can be quantified by qPCR.
-
For a genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing (ChIP-seq).
-
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
EPZ011989: A Comparative Analysis of its Cross-Reactivity with other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
EPZ011989 is a potent and selective small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2] Its high affinity and specificity for EZH2 have established it as a critical tool for investigating the biological functions of this enzyme and as a promising therapeutic agent in various cancers.[1][2] This guide provides a comparative analysis of the cross-reactivity of EPZ011989 against other methyltransferases, supported by experimental data and detailed protocols.
Potency and Selectivity Profile
EPZ011989 demonstrates exceptional potency against both wild-type and mutant forms of EZH2, with an inhibition constant (Ki) of less than 3 nM and a half-maximal inhibitory concentration (IC50) of 6 nM.[3][4] Its selectivity against other methyltransferases is a key attribute, ensuring focused inhibition and minimizing off-target effects.
Comparison with EZH1
The closest homolog of EZH2 is EZH1, which shares 96% sequence identity within the catalytic SET domain. EPZ011989 exhibits a greater than 15-fold selectivity for EZH2 over EZH1.[3][5][6] This level of selectivity is crucial for dissecting the distinct biological roles of these two enzymes.
Selectivity Against a Broader Panel of Methyltransferases
EPZ011989 has been profiled against a wide array of other histone and protein methyltransferases and has shown a remarkable lack of activity. In biochemical assays, EPZ011989 displays a greater than 3000-fold selectivity for EZH2 over 20 other methyltransferases.[3][5][6]
Quantitative Inhibitory Activity of EPZ011989
The following table summarizes the inhibitory activity of EPZ011989 against its primary target, EZH2, and its selectivity over other methyltransferases.
| Methyltransferase Target | Enzyme Type | Ki (nM) | IC50 (nM) | Selectivity vs. EZH2 (Ki) |
| EZH2 (Wild-Type & Mutant) | Histone Lysine (B10760008) Methyltransferase | < 3 | 6 | - |
| EZH1 | Histone Lysine Methyltransferase | - | - | > 15-fold |
| CARM1 | Protein Arginine Methyltransferase | - | - | > 3000-fold |
| DOT1L | Histone Lysine Methyltransferase | - | - | > 3000-fold |
| EHMT1 (GLP) | Histone Lysine Methyltransferase | - | - | > 3000-fold |
| EHMT2 (G9a) | Histone Lysine Methyltransferase | - | - | > 3000-fold |
| PRMT1 | Protein Arginine Methyltransferase | - | - | > 3000-fold |
| PRMT3 | Protein Arginine Methyltransferase | - | - | > 3000-fold |
| PRMT5 | Protein Arginine Methyltransferase | - | - | > 3000-fold |
| PRMT6 | Protein Arginine Methyltransferase | - | - | > 3000-fold |
| PRMT8 | Protein Arginine Methyltransferase | - | - | > 3000-fold |
| SETD2 | Histone Lysine Methyltransferase | - | - | > 3000-fold |
| SETD7 | Histone Lysine Methyltransferase | - | - | > 3000-fold |
| SUV39H1 | Histone Lysine Methyltransferase | - | - | > 3000-fold |
| SMYD2 | Histone Lysine Methyltransferase | - | - | > 3000-fold |
| SMYD3 | Histone Lysine Methyltransferase | - | - | > 3000-fold |
| WHSC1 (NSD2) | Histone Lysine Methyltransferase | - | - | > 3000-fold |
| WHSC1L1 (NSD3) | Histone Lysine Methyltransferase | - | - | > 3000-fold |
Data compiled from multiple sources.[3][5][6]
Experimental Protocols
The determination of the inhibitory activity and selectivity of EPZ011989 typically involves biochemical assays that measure the enzymatic activity of the target methyltransferase in the presence of the inhibitor. Two common methods are the radiometric methyltransferase assay and the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology.
Radiometric Methyltransferase Assay (General Protocol)
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
-
Reaction Setup: The reaction mixture is prepared in a microplate well and typically contains the purified methyltransferase enzyme, a histone peptide or nucleosome substrate, and the inhibitor (EPZ011989) at varying concentrations.
-
Initiation: The enzymatic reaction is initiated by the addition of radiolabeled [3H]-SAM.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for methyl group transfer.
-
Termination: The reaction is stopped, often by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane.
-
Detection: The radiolabeled, methylated substrate is captured on the filter membrane, and unincorporated [3H]-SAM is washed away. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
AlphaLISA® Methyltransferase Assay (EZH2 Example)
This is a bead-based, non-radioactive immunoassay that provides a sensitive detection of histone methylation.
-
Reaction Setup: In a 384-well plate, the EZH2 enzyme, a biotinylated histone H3 peptide substrate, the cofactor SAM, and serial dilutions of EPZ011989 are combined in an assay buffer.
-
Enzymatic Reaction: The plate is incubated to allow the EZH2-mediated methylation of the histone peptide.
-
Detection: A mixture of streptavidin-coated donor beads and anti-methylated histone antibody-conjugated acceptor beads is added. The donor beads bind to the biotinylated histone peptide, and the acceptor beads bind to the newly methylated lysine residue.
-
Signal Generation: When the donor and acceptor beads are brought into close proximity due to the enzymatic modification, excitation of the donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal at 615 nm.
-
Data Acquisition and Analysis: The plate is read on an AlphaLISA-compatible plate reader. The signal intensity is inversely proportional to the activity of the inhibitor. IC50 values are calculated from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of a methyltransferase inhibitor like EPZ011989.
Caption: Workflow for determining methyltransferase inhibitor selectivity.
Signaling Pathway Context
EPZ011989 targets the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit. PRC2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting EZH2, EPZ011989 prevents H3K27 trimethylation, leading to the derepression of PRC2 target genes.
Caption: Mechanism of action of EPZ011989 on the PRC2 pathway.
References
- 1. Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy with EPZ011989: A Comparative Analysis with Irinotecan and Vincristine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of combination therapies involving EPZ011989 with the conventional cytotoxic agents, irinotecan (B1672180) and vincristine (B1662923). The analysis is based on preclinical data to inform researchers on the potential synergistic effects and experimental considerations for these drug combinations.
Executive Summary
EPZ011989 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2][3][4][5][6] Its combination with standard-of-care chemotherapeutic agents is being explored to enhance anti-tumor efficacy. Preclinical studies in pediatric malignant rhabdoid tumor xenograft models have shown that while EPZ011989 as a single agent can significantly delay tumor growth, it does not typically induce tumor regression.[7][8] The addition of EPZ011989 to irinotecan or vincristine has demonstrated a significant improvement in the time to event in some tumor models, suggesting a potential synergistic or additive effect.[7][8][9][10]
Quantitative Data Comparison
The following table summarizes the in vivo anti-tumor activity of EPZ011989 as a single agent and in combination with irinotecan and vincristine in various pediatric malignant rhabdoid tumor xenograft models. The data is sourced from a study conducted by the Pediatric Preclinical Testing Program.
| Xenograft Model | Treatment Group | Median Event-Free Survival (EFS) T/C Ratio | Objective Response |
| G401 | EPZ011989 | >4.0 | Progressive Disease (Delayed Growth) |
| Irinotecan | >2.0 | Stable Disease | |
| EPZ011989 + Irinotecan | Significantly > Irinotecan alone | Partial Response | |
| RBD2 | EPZ011989 | >4.0 | Progressive Disease (Delayed Growth) |
| Irinotecan | >2.0 | Progressive Disease (Delayed Growth) | |
| EPZ011989 + Irinotecan | Significantly > Irinotecan alone | Stable Disease | |
| KT-12 | EPZ011989 | >2.0 | Progressive Disease (Delayed Growth) |
| Vincristine | >2.0 | Partial Response | |
| EPZ011989 + Vincristine | Significantly > Vincristine alone | Complete Response | |
| KT-14 | EPZ011989 | >4.0 | Progressive Disease (Delayed Growth) |
| Vincristine | >2.0 | Progressive Disease (Delayed Growth) | |
| EPZ011989 + Vincristine | Significantly > Vincristine alone | Partial Response |
Note: Data is qualitatively summarized from the referenced study. T/C ratio represents the ratio of the median time to event in the treated group versus the control group. A higher T/C ratio indicates greater anti-tumor activity. "Significantly >" indicates a statistically significant improvement in the combination group compared to the single-agent group as reported in the source.
Signaling Pathways and Mechanisms of Action
The enhanced efficacy of these combination therapies can be attributed to the distinct and complementary mechanisms of action of each drug, targeting different aspects of cancer cell proliferation and survival.
EPZ011989: As a selective EZH2 inhibitor, EPZ011989 targets the epigenetic regulation of gene expression.[1][2][3][4][5][6] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[11] By inhibiting EZH2, EPZ011989 leads to a decrease in H3K27me3, resulting in the de-repression of tumor suppressor genes and subsequent inhibition of cell proliferation.[11]
Irinotecan: Irinotecan is a topoisomerase I inhibitor.[12][13][14] Its active metabolite, SN-38, binds to the DNA-topoisomerase I complex, preventing the re-ligation of single-strand breaks.[12][13][14] This leads to the accumulation of DNA double-strand breaks during replication, triggering cell cycle arrest and apoptosis.[12][14][15]
Vincristine: Vincristine is a vinca (B1221190) alkaloid that acts as a microtubule-destabilizing agent.[16][17][18][19] It binds to tubulin, inhibiting the polymerization of microtubules.[16][17][18] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to metaphase arrest and subsequent apoptosis.[16][17][18]
The combination of EPZ011989 with either irinotecan or vincristine represents a multi-pronged attack on cancer cells, targeting epigenetic regulation, DNA replication, and cell division simultaneously.
Caption: Mechanisms of EPZ011989, Irinotecan, and Vincristine.
Experimental Protocols
The following outlines the in vivo experimental protocol used in the preclinical evaluation of EPZ011989 in combination with irinotecan and vincristine.
In Vivo Xenograft Studies
-
Animal Models: Immune-compromised mice bearing subcutaneous pediatric malignant rhabdoid tumor xenografts.
-
Drug Formulation and Administration:
-
EPZ011989: Formulated in 0.5% sodium carboxymethylcellulose with 0.1% Tween 80. Administered orally (P.O.) at a dose of 250 mg/kg, twice daily (BID) for 28 days.[7]
-
Irinotecan: Administered intraperitoneally (I.P.) at a dose of 2.5 mg/kg daily for 5 consecutive days.[7]
-
Vincristine: Administered intraperitoneally (I.P.) at a dose of 1 mg/kg weekly for 3 consecutive weeks.[7]
-
-
Treatment Groups:
-
Vehicle Control
-
EPZ011989 alone
-
Irinotecan alone
-
Vincristine alone
-
EPZ011989 + Irinotecan
-
EPZ011989 + Vincristine
-
-
Efficacy Endpoints:
-
Tumor Volume: Measured regularly to monitor tumor growth.
-
Event-Free Survival (EFS): Defined as the time for the tumor volume to reach a predetermined endpoint.
-
Objective Response: Categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).
-
-
Tolerability: Monitored by regular body weight measurements and observation for clinical signs of toxicity.
Caption: Workflow for in vivo combination therapy studies.
Conclusion
The combination of the EZH2 inhibitor EPZ011989 with the topoisomerase I inhibitor irinotecan or the microtubule inhibitor vincristine shows promise in preclinical models of malignant rhabdoid tumors. The observed improvement in event-free survival and objective responses in some models suggests that these combinations warrant further investigation. The distinct mechanisms of action provide a strong rationale for their potential synergistic anti-tumor activity. The experimental protocols outlined in this guide can serve as a foundation for designing future preclinical studies to further elucidate the efficacy and mechanisms of these combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium | RTI [rti.org]
- 11. researchgate.net [researchgate.net]
- 12. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 15. ClinPGx [clinpgx.org]
- 16. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 19. emedicine.medscape.com [emedicine.medscape.com]
A Preclinical Head-to-Head: EPZ011989 Versus Doxorubicin in the Fight Against Sarcoma
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antitumor activities of the investigational EZH2 inhibitor, EPZ011989, and the established chemotherapeutic agent, doxorubicin (B1662922), in preclinical sarcoma models. This analysis is based on publicly available experimental data and aims to inform future research and development in sarcoma therapeutics.
Sarcomas, a diverse group of malignancies arising from mesenchymal tissues, present a significant therapeutic challenge. For decades, doxorubicin has been a cornerstone of treatment for many sarcoma subtypes. However, its efficacy is often limited by primary or acquired resistance and significant cardiotoxicity. This has spurred the development of targeted therapies, including EPZ011989, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers, including specific sarcoma subtypes. This guide synthesizes preclinical data to offer a comparative view of these two agents' antitumor potential in sarcoma.
Quantitative Analysis of Antitumor Efficacy
The following tables summarize the in vitro and in vivo antitumor activity of EPZ011989 (and its close analog, tazemetostat) and doxorubicin in various sarcoma models.
Table 1: In Vitro Cytotoxicity (IC50) in Sarcoma Cell Lines
| Sarcoma Subtype | Cell Line | EPZ011989/Tazemetostat IC50 (µM) | Doxorubicin IC50 (µM) | Citation(s) |
| Synovial Sarcoma | Fuji | 0.15 (Tazemetostat, 14-day assay) | Not Reported | [1] |
| Synovial Sarcoma | HS-SY-II | 0.52 (Tazemetostat, 14-day assay) | Not Reported | [1] |
| Uterine Sarcoma | MES-SA | 80.5 (Tazemetostat, 72h) | Not Reported | [2] |
| Uterine Sarcoma | SK-UT-1 | 17 (Tazemetostat, 72h) | Not Reported | [2] |
| Fibrosarcoma | HT1080 | Not Reported | 3.3 | [3] |
| Osteosarcoma | U2OS | Not Reported | Not explicitly quantified, but induced apoptosis | [4][5] |
| Osteosarcoma | MG-63 | Not Reported | Resistant to apoptosis induction | [4][5] |
Note: Data for EPZ011989 in sarcoma cell lines is limited. Tazemetostat is a closely related EZH2 inhibitor with a similar mechanism of action.
Table 2: In Vivo Antitumor Activity in Patient-Derived Xenograft (PDX) Models
| Sarcoma Subtype | Model | Treatment | Dosing Schedule | Outcome | Citation(s) |
| Epithelioid Sarcoma | ES-1 PDX | EPZ011989 | Not specified | Tumor growth stabilization followed by progressive reduction | [6] |
| Synovial Sarcoma | Fuji Xenograft | EPZ011989 | 500 mg/kg BID | Tumor growth inhibition | [1] |
| Synovial Sarcoma | Fuji Xenograft | Doxorubicin | 10 mg/kg on days 1 and 22 | Moderate tumor growth inhibition | [1] |
| Undifferentiated Pleomorphic Sarcoma | USTS PDOX (2 of 5 models) | Doxorubicin | 3 mg/kg, i.p., once a week for 2 weeks | Significant tumor growth inhibition | [7] |
| Undifferentiated Pleomorphic Sarcoma | USTS PDOX (3 of 5 models) | Doxorubicin | 3 mg/kg, i.p., once a week for 2 weeks | Ineffective | [7] |
Mechanisms of Action and Signaling Pathways
EPZ011989: Targeting the Epigenome
EPZ011989 is a small molecule inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[8] In many sarcomas, particularly those with mutations in SMARCB1 (a component of the SWI/SNF chromatin remodeling complex), the activity of PRC2 is unopposed, leading to the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification results in the silencing of tumor suppressor genes, driving cell proliferation and survival.[9] By inhibiting EZH2, EPZ011989 prevents H3K27 trimethylation, leading to the reactivation of these silenced genes and subsequent antitumor effects.[8]
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA double-strand breaks and the activation of apoptotic pathways.[10] Furthermore, doxorubicin can generate reactive oxygen species (ROS), causing oxidative damage to cellular components. In some contexts, such as osteosarcoma, doxorubicin has been shown to activate the Notch signaling pathway, which can paradoxically either promote or inhibit tumor growth depending on the cellular context.[11] In p53-wild type osteosarcoma cells, doxorubicin-induced apoptosis is mediated through the p53 and TGF-β/Smad3 signaling pathways.[4][5]
Experimental Protocols
In Vitro Cell Viability Assays
-
Cell Seeding: Sarcoma cell lines (e.g., HT1080, MES-SA, Fuji, HS-SY-II) are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.[3][12]
-
Drug Treatment: Cells are treated with a range of concentrations of EPZ011989/tazemetostat or doxorubicin for a specified duration (e.g., 72 hours or up to 14 days for slower-acting epigenetic drugs).[2][3]
-
Viability Assessment: Cell viability is measured using assays such as WST-1 or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.[1] The absorbance or luminescence is read using a plate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Patient-Derived Xenograft (PDX) Models
-
Tumor Implantation: Patient-derived sarcoma tissue fragments are surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice).[13][7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. EPZ011989 is typically administered orally (e.g., 500 mg/kg, twice daily), while doxorubicin is administered intraperitoneally or intravenously (e.g., 3-10 mg/kg, weekly or as a single dose).[1][13][7]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.
Concluding Remarks
This comparative guide highlights the distinct and, in some cases, potentially complementary antitumor profiles of EPZ011989 and doxorubicin in preclinical sarcoma models. Doxorubicin demonstrates broad cytotoxic activity but with variable efficacy and known toxicities. EPZ011989 and related EZH2 inhibitors show promising activity in specific, genetically defined sarcoma subtypes, such as those with SMARCB1 loss, by targeting the underlying epigenetic dysregulation.
The presented data underscores the importance of a personalized medicine approach in sarcoma treatment. While doxorubicin remains a standard of care, the efficacy of EZH2 inhibitors in select patient populations suggests a promising new avenue for targeted therapy. Further preclinical studies directly comparing these agents in a wider range of sarcoma subtypes, as well as combination studies, are warranted to fully elucidate their therapeutic potential and to guide the design of future clinical trials.
References
- 1. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Targeting EZH2 and Histone Deacetylases in Human Uterine Sarcoma Cells Under Both 2D and 3D Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human fibrosarcoma cells selected for ultra-high doxorubicin resistance, acquire trabectedin cross-resistance, remain sensitive to recombinant methioninase, and have increased c-MYC expression [frontiersin.org]
- 4. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Individualized doxorubicin sensitivity testing of undifferentiated soft tissue sarcoma (USTS) in a patient-derived orthotopic xenograft (PDOX) model demonstrates large differences between patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The epigenomics of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soft Tissue Sarcoma Study: Association of Genetic Alterations in the Apoptosis Pathways with Chemoresistance to Doxorubicin | MDPI [mdpi.com]
- 11. Doxorubicin Inhibits Proliferation of Osteosarcoma Cells Through Upregulation of the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and characterization of 18 Sarcoma Cell Lines: Unraveling the Molecular Mechanisms of Doxorubicin Resistance in Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Individualized doxorubicin sensitivity testing of undifferentiated soft tissue sarcoma (USTS) in a patient-derived orthotopic xenograft (PDOX) model demonstrates large differences between patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of EPZ011989
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of EPZ011989, a potent and selective inhibitor of the histone methyltransferase EZH2. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to EPZ011989
EPZ011989 is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key catalytic component of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. EPZ011989 has demonstrated potent and selective inhibition of both wild-type and mutant forms of EZH2, leading to anti-proliferative effects in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of EPZ011989.
Table 1: In Vitro Efficacy of EPZ011989
| Parameter | Value | Cell Line/Assay Conditions |
| Enzymatic Inhibition (Ki) | <3 nM | Wild-type and mutant EZH2 |
| Selectivity vs. EZH1 | >15-fold | Enzymatic assay |
| Selectivity vs. other HMTs | >3000-fold | Panel of 20 other histone methyltransferases |
| Cellular H3K27me3 IC50 | 94 nM | WSU-DLCL2 human lymphoma cells |
| Anti-proliferative IC50 | 385 nM | WSU-DLCL2 human lymphoma cells |
Table 2: In Vivo Efficacy of EPZ011989 in a Human B-cell Lymphoma Xenograft Model
| Animal Model | Treatment | Dosage | Outcome |
| Mouse Xenograft (WSU-DLCL2) | EPZ011989 | 500 mg/kg, oral, twice daily | Significant tumor growth inhibition |
Table 3: In Vivo Efficacy of EPZ011989 in Pediatric Malignant Rhabdoid Tumor Xenograft Models
| Animal Model | Treatment | Dosage | Outcome |
| Mouse Xenograft (6 models) | EPZ011989 (monotherapy) | 250 mg/kg, oral, twice daily | Significantly prolonged time to event but did not induce tumor regression.[1][2][3] |
| Mouse Xenograft (6 models) | EPZ011989 + Irinotecan | 250 mg/kg, oral, twice daily (EPZ011989) | Significantly improved time to event in 3 of 6 models compared to Irinotecan alone.[1] |
| Mouse Xenograft (5 models) | EPZ011989 + Vincristine | 250 mg/kg, oral, twice daily (EPZ011989) | Significantly improved time to event in 2 of 5 models compared to Vincristine alone.[1] |
| Mouse Xenograft (5 models) | EPZ011989 + Cyclophosphamide | 250 mg/kg, oral, twice daily (EPZ011989) | Significantly improved time to event in 1 of 5 models compared to Cyclophosphamide alone.[1] |
Experimental Protocols
EZH2 Histone Methyltransferase (HMT) Assay (ELISA-based)
This protocol is a general guideline for an ELISA-based assay to determine the enzymatic inhibition of EZH2.
-
Coating: A 96-well plate is coated with a substrate for EZH2, such as a histone H3 peptide.
-
Blocking: The plate is blocked with a suitable blocking buffer to prevent non-specific binding.
-
Enzyme Reaction: A reaction mixture containing recombinant EZH2 enzyme, S-adenosyl-L-methionine (SAM - the methyl donor), and varying concentrations of EPZ011989 is added to the wells.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection: A primary antibody specific for trimethylated H3K27 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: A chromogenic substrate for the enzyme-conjugated secondary antibody is added.
-
Measurement: The absorbance is read using a plate reader, and the IC50 value is calculated.
Cellular H3K27me3 Assay
This protocol outlines a method to measure the inhibition of H3K27 trimethylation in a cellular context.
-
Cell Culture: Cancer cells (e.g., WSU-DLCL2) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of EPZ011989 for a specified period (e.g., 72 hours).
-
Histone Extraction: Histones are extracted from the treated cells.
-
ELISA: An ELISA is performed as described above, using the extracted histones as the sample.
-
Analysis: The level of H3K27me3 is quantified and normalized to the total histone H3 content. The IC50 value is then determined.
Cell Proliferation Assay (Guava ViaCount Assay)
The Guava ViaCount assay is used to determine the effect of EPZ011989 on cell viability and proliferation.[4][5]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of EPZ011989.
-
Incubation: The plate is incubated for a period of time (e.g., 72 hours).
-
Staining: A small volume of cell suspension is mixed with the Guava ViaCount reagent, which contains a nuclear dye and a viability dye.[4][5][6]
-
Data Acquisition: The stained cells are analyzed using a Guava flow cytometer. The instrument distinguishes between viable, apoptotic, and dead cells based on their membrane permeability to the dyes.
-
Analysis: The percentage of viable cells is determined for each treatment condition, and the IC50 value is calculated.
Mouse Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of EPZ011989.
-
Cell Implantation: Human cancer cells (e.g., WSU-DLCL2) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or NOD-SCID).[7][8][9][10][11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Mice are randomized into treatment and control groups. EPZ011989 is administered orally, typically twice daily. The vehicle used for formulation is often a solution containing 0.5% methylcellulose (B11928114) and 0.1% Tween-80.[12]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizations
Signaling Pathway
Caption: Simplified EZH2 signaling pathway in cancer and the point of intervention by EPZ011989.
Experimental Workflow
Caption: A general workflow illustrating the progression from in vitro to in vivo efficacy testing for EPZ011989.
References
- 1. mdpi.com [mdpi.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H3 methylated Lys27 ELISA (H3K27) | Proteintech [ptglab.com]
- 4. bmbio.com [bmbio.com]
- 5. Comparing Quantitative Viability Bioassays: An Evaluation of MTT, alamarBlue™, and Guava® ViaCount® Methods [sigmaaldrich.com]
- 6. welcome.cytekbio.com [welcome.cytekbio.com]
- 7. veterinarypaper.com [veterinarypaper.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EPZ011989 d-Tartrate Salt and Free Base Formulations for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the d-tartrate salt and free base formulations of EPZ011989, a potent and selective inhibitor of the histone methyltransferase EZH2. The selection of an appropriate formulation is critical for the successful design and interpretation of preclinical studies. This document summarizes key experimental data to inform the rational selection of either the free base or the d-tartrate salt of EPZ011989 for in vitro and in vivo research applications.
Executive Summary
EPZ011989 is a vital tool for investigating the biological roles of EZH2 in health and disease. While the free base has been utilized in foundational studies, a d-tartrate salt formulation was developed to improve its physicochemical properties for in vivo applications. The d-tartrate salt is an amorphous, non-hygroscopic solid, offering advantages in handling and formulation.[1] Pharmacokinetic studies have demonstrated that both forms can achieve systemic exposure; however, the d-tartrate salt provides sustained oral exposure.[1] This guide presents a detailed comparison of their properties and performance based on available data.
Physicochemical Properties
A salt screen was performed to identify a form of EPZ011989 with more amenable properties for oral dosing than the free base, which required an acidified vehicle for initial in vivo studies.[1] The d-tartrate salt was identified as an amorphous solid with low hygroscopicity, suggesting improved stability and handling characteristics.[1]
While a direct quantitative comparison of solubility and stability is not detailed in publicly available literature, the development of the d-tartrate salt implies superior properties for creating homogenous suspensions for oral administration.[1]
| Property | EPZ011989 Free Base | EPZ011989 d-Tartrate Salt | Reference |
| Form | Crystalline solid (assumed) | Amorphous solid | [1] |
| Hygroscopicity | Data not publicly available | Low | [1] |
| Aqueous Solubility | Low (requires acidified vehicle for in vivo suspension) | Data not publicly available, but forms homogenous suspensions | [1] |
| pKa | 9.8 (cyclohexylamine), 5.7 (morpholine) | Not applicable | [1] |
In Vitro Potency and Selectivity
Both the free base and its salt forms are expected to exhibit identical pharmacological activity in in vitro assays once dissolved, as the active moiety is EPZ011989 itself.
| Parameter | Value | Reference |
| EZH2 WT Ki | <3 nM | [1] |
| EZH2 Y646F Ki | <3 nM | [1] |
| Cellular H3K27me3 IC50 (WSU-DLCL2 cells) | 94 ± 48 nM | [1] |
| Selectivity over EZH1 | >15-fold | [1] |
| Selectivity over other HMTs | >3000-fold | [1] |
Pharmacokinetic Comparison
Pharmacokinetic properties of the free base have been characterized in mice, while the d-tartrate salt has been evaluated in rats. These studies demonstrate that oral administration of both forms leads to systemic exposure.
EPZ011989 Free Base Pharmacokinetics in SCID Mice (Single Oral Dose) [1]
| Dose (mg/kg) | Formulation Vehicle | Key Findings |
| 125, 250, 500, 1000 | 0.5% w/v methyl cellulose (B213188) and 0.1% Tween-80, acidified with 1 mol equiv of HCl | The 1000 mg/kg dose provided plasma concentrations above the predicted efficacious level (158 ng/mL) for 24 hours. The 250 and 500 mg/kg doses provided coverage for approximately 8 hours. |
EPZ011989 d-Tartrate Salt Pharmacokinetics in Rats (Single Oral Dose) [1]
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUCinf (ng·h/mL) | t1/2 (h) |
| 30 | 4.0 | 110 ± 20 | 1300 ± 100 | 5.1 ± 0.5 |
| 100 | 6.0 | 440 ± 110 | 5500 ± 1100 | 5.4 ± 0.2 |
| 300 | 6.0 | 1200 ± 300 | 16000 ± 1000 | 5.8 ± 0.4 |
*Data presented as mean ± SEM.
In Vivo Efficacy
The d-tartrate salt of EPZ011989 has demonstrated significant anti-tumor activity in a mouse xenograft model of human B cell lymphoma.
EPZ011989 d-Tartrate Salt in KARPAS-422 Human DLBCL Xenograft Model [1]
| Dose (mg/kg, BID) | Formulation Vehicle | Outcome |
| 250 and 500 | 0.5% methyl cellulose and 0.1% Tween-80 | Significant tumor regression at both doses. |
Experimental Protocols
In Vivo Formulation Preparation
EPZ011989 Free Base (for mouse studies): The compound was prepared as a suspension in a vehicle consisting of 0.5% w/v methyl cellulose and 0.1% Tween-80. This mixture was then acidified with 1 molar equivalent of hydrochloric acid (HCl).[1]
EPZ011989 d-Tartrate Salt (for rat and mouse studies): Homogenous suspensions were prepared in a vehicle of 0.5% methyl cellulose and 0.1% Tween-80.[1]
Pharmacokinetic Studies
Animal Models:
-
Mice: Severe combined immunodeficient (SCID) mice were used for the free base pharmacokinetic studies.[1]
-
Rats: Sprague-Dawley rats (or similar strain) are typically used for such studies, though the specific strain was not mentioned in the primary reference.
Dosing and Sampling:
-
Compounds were administered via oral gavage (p.o.) at the specified doses.
-
Blood samples were collected at various time points post-dosing.
-
Plasma was isolated and the concentration of EPZ011989 was determined using a validated analytical method, such as LC-MS/MS.
In Vivo Efficacy Study
Xenograft Model:
-
KARPAS-422 human diffuse large B-cell lymphoma (DLBCL) cells were subcutaneously implanted into SCID mice.[1]
Treatment:
-
Once tumors reached a specified size, mice were randomized into vehicle and treatment groups.
-
EPZ011989 d-tartrate salt was administered orally twice daily (BID) for 21 days.[1]
-
Tumor volume and body weight were monitored regularly.
Pharmacodynamic Analysis:
-
On day 7 of treatment, tumor samples were collected at various time points post-dosing to assess the levels of H3K27 trimethylation (H3K27me3) by methods such as ELISA or Western blot to confirm target engagement.[1]
Visualizations
EZH2 Signaling Pathway
Caption: EZH2 signaling pathway and the mechanism of action of EPZ011989.
Experimental Workflow for In Vivo Efficacy and Pharmacodynamics
Caption: Workflow for the in vivo xenograft study of EPZ011989.
References
Synergistic Potential of EPZ011989 with Standard of Care Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of EPZ011989, a potent and selective inhibitor of the EZH2 histone methyltransferase, with standard of care agents in various cancer models. The data presented herein is compiled from preclinical studies and aims to inform further research and development of combination therapies involving EZH2 inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of EPZ011989 and its close analog, tazemetostat (B611178) (EPZ-6438), with standard of care agents.
Table 1: In Vivo Efficacy of EPZ011989 in Combination with Cytotoxic Agents in Pediatric Malignant Rhabdoid Tumor Xenograft Models
| Xenograft Model | Treatment Group | Median Event-Free Survival (EFS) in Days | EFS T/C Ratio¹ | Objective Response² | Synergy/Additive Effect |
| KT-16 | Control | 13.1 | - | PD | - |
| EPZ011989 | 72.2 | 5.51 | PD2 | - | |
| Irinotecan | 82.3 | 6.29 | SD | - | |
| EPZ011989 + Irinotecan | 147.0 | 11.26 | PR | Synergistic | |
| Cyclophosphamide | 93.3 | 3.64 | PD2 | - | |
| EPZ011989 + Cyclophosphamide | 102.0 | 3.98 | PD2 | Additive |
¹EFS T/C Ratio: Ratio of the median event-free survival of the treated group to the control group. ²Objective Response: PD = Progressive Disease, PD2 = Progressive Disease with delayed growth, SD = Stable Disease, PR = Partial Response. Data extracted from Kurmasheva et al., Pediatric Blood & Cancer, 2021.[1][2]
Table 2: In Vitro Synergy of Tazemetostat (EPZ-6438) with Prednisolone in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines
| Cell Line | EZH2 Status | Agent | IC50 (nM) | Combination | Fold Reduction in Tazemetostat IC50 | Synergy/Additive Effect |
| WSU-DLCL2 | Mutant (Y641F) | Tazemetostat | ~10 | Tazemetostat + Prednisolone (100 nM) | ~24 | Synergistic |
| Pfeiffer | Mutant (A677G) | Tazemetostat | ~5 | Tazemetostat + Prednisolone (100 nM) | ~10 | Synergistic |
| DB | Wild-Type | Tazemetostat | >1000 | Tazemetostat + Prednisolone (100 nM) | >5 | Synergistic |
Data interpreted from figures in Knutson et al., PLOS ONE, 2014.
Experimental Protocols
In Vivo Xenograft Studies in Pediatric Rhabdoid Tumors
1. Animal Models:
-
Female SCID mice were used for the study.
-
Human malignant rhabdoid tumor xenograft models (e.g., KT-16) were established by subcutaneous implantation of tumor fragments.[1]
2. Drug Formulation and Administration:
-
EPZ011989: Supplied by Epizyme. Formulated in 0.5% sodium carboxymethylcellulose with 0.1% Tween 80. Administered orally (P.O.) at a dose of 250 mg/kg twice daily (BID) for 28 days.[1]
-
Irinotecan: Administered intraperitoneally (I.P.) at 2.5 mg/kg daily for 5 days.[1]
-
Vincristine: Administered I.P. at 1 mg/kg weekly for 3 weeks.[1]
-
Cyclophosphamide: Administered I.P. at 150 mg/kg weekly for 3 weeks.[1]
3. Efficacy Evaluation:
-
Tumor volume was measured regularly.
-
Event-free survival (EFS) was the primary endpoint, with an event defined as tumor volume exceeding a predetermined size or the need for euthanasia due to tumor burden or morbidity.
-
Objective responses were categorized based on tumor growth delay and regression.
In Vitro Synergy Assessment in DLBCL Cell Lines
1. Cell Culture:
-
DLBCL cell lines (e.g., WSU-DLCL2, Pfeiffer, DB) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Cell Viability Assay:
-
Cells were seeded in 96-well plates.
-
Cells were treated with a matrix of concentrations of tazemetostat (EPZ-6438) and prednisolone.
-
Cell viability was assessed after a defined incubation period (e.g., 7 days) using a suitable method such as CellTiter-Glo® Luminescent Cell Viability Assay.
3. Synergy Quantification (Chou-Talalay Method):
-
The dose-response curves for each agent alone and in combination were used to calculate the Combination Index (CI).
-
The CI value provides a quantitative measure of the interaction between two drugs, where:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Software such as CompuSyn or CalcuSyn can be used for these calculations.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to illustrate key signaling pathways and experimental workflows.
References
- 1. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of EPZ011989 Hydrochloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling EPZ011989 hydrochloride must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This potent and orally active EZH2 inhibitor, while a valuable tool in cancer research, requires careful management as chemical waste.[1][2] The following guide provides essential, step-by-step instructions for the proper disposal of this compound.
Pre-Disposal and Handling
Before beginning the disposal process, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While specific formulations may vary, the general principles of handling hazardous chemical waste apply. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Disposal Procedures for this compound
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and contaminated gloves, must also be disposed of as hazardous waste.
-
Solutions: Solutions containing this compound, including stock solutions in solvents like DMSO or ethanol (B145695), must be collected in a designated hazardous waste container for solvents.[3][4] Do not mix with incompatible waste streams.
Step 2: Container Management
-
Use only approved, leak-proof, and chemically resistant containers for waste collection. Whenever possible, use the original container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep the container securely closed when not in use.
-
Do not overfill the container; leave adequate headspace to allow for expansion.
Step 3: Storage of Waste
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat or ignition sources.
-
The storage area should be inaccessible to unauthorized personnel.
Step 4: Disposal through Environmental Health and Safety (EHS)
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. EHS will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which typically involves incineration.
Disposal of Empty Containers
Even after emptying, chemical containers may retain residual amounts of the substance.
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous chemical waste.[5] For highly toxic compounds, the first three rinses should be collected.[5]
-
Final Disposal: Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.
Quantitative Data Summary
For researchers preparing solutions, the following solubility information is pertinent for understanding potential waste concentrations.
| Solvent | Solubility |
| DMSO | 3.8 mg/mL (6.27 mM)[3] |
| Ethanol | 100 mg/mL (165.07 mM)[3] |
| DMF | 10 mg/mL[6] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. caymanchem.com [caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
